N-Boc-N-methyl-3-chloro-1-propanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGHWHRLCIXJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557194 | |
| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114326-14-6 | |
| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-N-methyl-3-chloro-1-propanamine
CAS Number: 114326-14-6
This technical guide provides a comprehensive overview of N-Boc-N-methyl-3-chloro-1-propanamine, a bifunctional molecule essential in the field of targeted protein degradation. Primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound offers a versatile scaffold for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a representative synthesis protocol, its role in PROTAC synthesis, and crucial safety information.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 114326-14-6 | [1][2][3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1][4] |
| Molecular Weight | 207.70 g/mol | [1] |
| Physical State | Liquid | |
| Appearance | Colorless liquid | |
| Boiling Point (Predicted) | 254.7 ± 19.0 °C at 760 Torr | |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ at 20 °C | |
| Storage | Store in a dry, sealed container at room temperature (20 to 22 °C) |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound involves two key steps: the N-methylation of a suitable precursor followed by Boc protection of the secondary amine. A plausible synthetic route starting from 3-chloro-1-propanamine is outlined below.
Experimental Protocol:
Step 1: N-methylation of 3-chloro-1-propanamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1-propanamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution in an ice bath (0 °C) and add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Methylation: While maintaining the temperature at 0 °C, slowly add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.05 equivalents), dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-methyl-3-chloro-1-propanamine.
Step 2: N-Boc Protection
-
Reaction Setup: Dissolve the crude N-methyl-3-chloro-1-propanamine (1.0 equivalent) in a suitable solvent like DCM or acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Base Addition: Add a base, such as triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent. The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, this compound, can be purified by flash column chromatography on silica gel to yield the final product.
Role in PROTAC Synthesis
This compound is a valuable building block for constructing PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The chloroalkyl group of this compound serves as a reactive handle for conjugation to a nucleophilic group (e.g., an amine or thiol) on a POI ligand. The Boc-protected amine provides an orthogonal handle for subsequent deprotection and coupling to an E3 ligase ligand.
PROTAC Synthesis Workflow:
The general workflow for synthesizing a PROTAC using this linker involves a sequential, two-step coupling strategy.
Experimental Protocol for PROTAC Synthesis:
Step 1: Coupling with POI Ligand
-
Dissolve the POI ligand (containing a primary amine or thiol) (1.0 equivalent) in an anhydrous solvent like DMF.
-
Add a base such as DIPEA (2.0-3.0 equivalents).
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.
-
Perform an aqueous work-up and purify the resulting Boc-protected Linker-POI conjugate by chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected Linker-POI conjugate in DCM.
-
Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.
Step 3: Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).
-
Add the deprotected Amine-Linker-POI conjugate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.
Analytical Methods
The characterization of this compound and its subsequent conjugates typically involves standard analytical techniques in organic chemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.[5] The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the compound.
-
Chromatography: Techniques like TLC, GC, and HPLC are used to monitor reaction progress and assess the purity of the product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
The following diagram illustrates a logical workflow for handling and safety precautions.
References
An In-depth Technical Guide to N-Boc-N-methyl-3-chloro-1-propanamine
This technical guide provides a comprehensive overview of N-Boc-N-methyl-3-chloro-1-propanamine, a bifunctional chemical building block essential for advanced organic synthesis and medicinal chemistry. The document details its chemical properties, a representative synthetic protocol, and a logical workflow for its application, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a valuable intermediate characterized by a terminal chloroalkyl group and a tert-butoxycarbonyl (Boc) protected secondary amine.[1] This structure allows for selective chemical transformations, making it a versatile reagent in multi-step syntheses.
| Property | Value | Source |
| Molecular Weight | 207.70 g/mol | [2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3][4][5] |
| CAS Number | 114326-14-6 | [2][3] |
| Canonical SMILES | CN(CCCCl)C(=O)OC(C)(C)C | |
| Primary Function | PROTAC Linker, Synthetic Building Block | [1][2] |
Experimental Protocol: Synthesis of a PROTAC Precursor using this compound
This protocol describes a representative two-step synthesis for conjugating this compound to a hypothetical phenol-containing ligand (Ligand-OH), followed by Boc-deprotection to yield a versatile amine intermediate ready for further coupling.
Step 1: Nucleophilic Substitution (Williamson Ether Synthesis)
-
Objective: To couple this compound with a phenolic ligand (Ligand-OH).
-
Materials:
-
This compound (1.0 eq)
-
Ligand-OH (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Argon or Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
To a solution of Ligand-OH (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature under an inert atmosphere for 20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 16 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate (Ligand-O-(CH₂)₃-N(Me)Boc).
-
Step 2: Boc Group Deprotection
-
Objective: To remove the Boc protecting group to expose the secondary amine for subsequent reactions.
-
Materials:
-
Boc-protected intermediate (1.0 eq)
-
4M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final amine precursor (Ligand-O-(CH₂)₃-NHMe).
-
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and logical relationships in the described synthetic protocol.
Caption: Synthetic workflow for the preparation of an amine precursor.
Caption: Logical relationships of reactive sites in the title compound.
References
physical properties of N-Boc-N-methyl-3-chloro-1-propanamine
An In-depth Technical Guide on the Physical Properties of N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound utilized as a versatile building block in organic synthesis and medicinal chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on a methylated amine and a terminal alkyl chloride. This configuration makes it a valuable intermediate, particularly for the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and application in synthetic protocols. This guide provides a detailed overview of its key physical characteristics, outlines standard experimental methodologies for their determination, and presents a logical workflow for compound characterization.
Core Physical Properties
The are critical for its use in a laboratory setting. The compound is typically supplied as a colorless liquid.[2] It should be stored in a dry environment at room temperature to ensure its stability.[2][3]
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the table below for clear reference and comparison. It is important to note that some of the available data, such as boiling point and density, are predicted values derived from computational models.[2]
| Property | Value | Notes | Source(s) |
| CAS Number | 114326-14-6 | - | [1][2][3] |
| Molecular Formula | C₉H₁₈ClNO₂ | - | [1][2][3][4] |
| Molecular Weight | 207.70 g/mol | - | [1][3] |
| Physical State | Liquid | At room temperature | [2] |
| Appearance | Colorless Liquid | - | [2] |
| Boiling Point | 254.7 ± 19.0 °C | Predicted | [2] |
| Density | 1.042 ± 0.06 g/cm³ | Predicted, at 20°C | [2] |
| Refractive Index | Not Available | - | [2] |
| Melting Point | Not Applicable | - | [2] |
| Storage Condition | Sealed in dry, room temperature | - | [2][3] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
For pressure-sensitive compounds or high-boiling liquids, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure.
-
Determination of Density
Density is the mass of a substance per unit volume.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid is recorded.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the user looks through the eyepiece, adjusting the instrument until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.
-
Visualization of Experimental Workflow
The characterization of a chemical intermediate like this compound follows a logical workflow to confirm its identity and purity before its use in further synthetic steps. The following diagram illustrates this general process.
Caption: General workflow for the synthesis, purification, and characterization of a chemical intermediate.
References
N-Boc-N-methyl-3-chloro-1-propanamine structure and formula
An In-depth Technical Guide to N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic synthesis and medicinal chemistry. We will cover its chemical structure and properties, its principal applications in drug development—most notably as a linker in Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.
Chemical Structure and Properties
This compound, systematically named tert-butyl (3-chloropropyl)(methyl)carbamate , is a versatile synthetic intermediate. Its structure features two key reactive functionalities: a terminal chloroalkane and a tert-butoxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective, sequential chemical modifications, making it an invaluable tool for constructing more complex molecules. The chloro group serves as a leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a nucleophilic secondary amine ready for conjugation.[1]
The canonical SMILES representation for the structure is CC(C)(C)OC(=O)N(C)CCCCl.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 207.70 g/mol | [3] |
| CAS Number | 114326-14-6 | [2][3][4] |
| IUPAC Name | tert-butyl (3-chloropropyl)(methyl)carbamate | |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ (at 20°C) | [2] |
| Appearance | Data not consistently available (often a liquid or solid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available |
Applications in Drug Development: A PROTAC Linker
The primary application of this compound in drug development is as a component of linkers for Proteolysis Targeting Chimeras (PROTACs) .[3][5] PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[5]
The structure of this compound is ideal for this purpose. It can be elaborated into a linker that connects a ligand for the POI on one end and a ligand for an E3 ligase on the other. The defined three-carbon chain provides a common and effective spacer length for inducing the necessary protein-protein interactions within the ternary complex (POI-PROTAC-E3 ligase).
Experimental Protocols
A critical step in utilizing this molecule is the selective removal of the Boc protecting group to enable further synthesis at the nitrogen atom. The following is a representative protocol for this deprotection step.
Key Experiment: N-Boc Deprotection via Trifluoroacetic Acid (TFA)
This protocol describes the solution-phase removal of the tert-butoxycarbonyl (Boc) group from this compound or its derivatives to yield the corresponding secondary amine as a trifluoroacetate salt.
Materials and Reagents:
-
Boc-protected substrate (e.g., product from a reaction with the chloro group)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amine substrate in anhydrous DCM (typically at a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.
-
Addition of TFA: While stirring, slowly add TFA to the solution. A common and effective condition is a 1:1 mixture of TFA and DCM (v/v), resulting in a final TFA concentration of 50%.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30 minutes to 2 hours).[6][7]
-
Quenching and Work-up:
-
Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.[7]
-
Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully neutralize any remaining acid by washing the organic layer with saturated NaHCO₃ solution in a separatory funnel until gas evolution (CO₂) ceases.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product is often used in the next step without further purification.
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. All steps involving TFA must be performed in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Logical and Experimental Workflows
The true utility of this compound lies in its ability to be sequentially functionalized. The diagram below illustrates a general synthetic workflow where the two reactive sites are addressed in a stepwise manner to build a more complex molecule, such as a PROTAC intermediate.
Caption: General workflow for sequential functionalization. This diagram illustrates the logical sequence for using this compound as a bifunctional linker. First, the chloro group is displaced by a nucleophile. Subsequently, the Boc group is removed to reveal a secondary amine, which is then coupled with an electrophile to yield the final product. This stepwise approach is fundamental to its application in constructing complex molecules like PROTACs.
References
- 1. tert-Butyl (3-chloropropyl)carbamate_TargetMol [targetmol.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 114326-14-6|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Navigating the Solubility of N-Boc-N-methyl-3-chloro-1-propanamine: A Technical Guide
For Immediate Release
Predicted Solubility Profile
The solubility of N-Boc-N-methyl-3-chloro-1-propanamine is influenced by its molecular structure, which includes a nonpolar tert-butyloxycarbonyl (Boc) protecting group, a polar carbamate linkage, and a chloroalkane functional group. The presence of the bulky, nonpolar Boc group generally enhances solubility in nonpolar organic solvents.[2] Conversely, this hydrophobicity limits its solubility in aqueous solutions.
A qualitative assessment of its solubility in common laboratory solvents is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar carbamate and chloroalkane moieties facilitate strong interactions with these solvents. The Boc group also contributes to solubility in less polar aprotic solvents like DCM and THF.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate group can act as a hydrogen bond acceptor, promoting solubility in protic solvents. |
| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group and the propyl chain allow for some interaction with non-polar solvents. However, the polar carbamate group limits high solubility.[2] |
| Aqueous | Water | Low | The hydrophobic nature of the Boc group and the alkyl chain are the primary factors for its limited solubility in water.[3] |
Experimental Protocol for Solubility Determination
The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound. This procedure is adapted from standard laboratory methods for organic compound solubility testing.
Materials:
-
This compound
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, dichloromethane, ethanol, hexane)
-
pH paper
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution to determine if the compound has completely dissolved. The absence of any solid particles indicates solubility.
-
Incremental Solvent Addition (for semi-quantitative analysis): If the compound does not dissolve in the initial volume, add the solvent in small, measured increments (e.g., 0.5 mL), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent required.
-
Classification Tests:
-
Water: Determine solubility in water first. If soluble, test the solution with pH paper to assess its acidity or basicity.
-
Aqueous Acid/Base: If insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to identify potential acidic or basic functional groups that can form soluble salts.
-
-
Organic Solvents: Repeat steps 2-5 with a range of organic solvents to establish a comprehensive solubility profile.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for determining the solubility characteristics of an organic compound like this compound.
Caption: Workflow for determining the solubility classification of an organic compound.
This guide serves as a foundational resource for researchers working with this compound, providing a predictive framework for its behavior in various solvent systems and a practical methodology for its empirical determination. Understanding the solubility of this key intermediate is essential for optimizing reaction conditions, developing purification strategies, and formulating it for downstream applications in drug discovery.
References
Stability and Storage of N-Boc-N-methyl-3-chloro-1-propanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-methyl-3-chloro-1-propanamine is a key bifunctional building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted protein degraders and other complex molecules. Its stability and proper storage are critical for ensuring the integrity of synthetic routes and the quality of final products. This technical guide provides an in-depth overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.
Introduction
This compound possesses two key reactive sites: a Boc-protected secondary amine and a primary alkyl chloride. The tert-butoxycarbonyl (Boc) protecting group is known for its robustness under many synthetic conditions, yet it is labile to acidic and high-temperature environments. The alkyl chloride moiety provides a handle for nucleophilic substitution reactions. Understanding the interplay of these functional groups and their susceptibility to degradation is paramount for its effective use in multi-step syntheses.
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is essential. Based on information from various chemical suppliers, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20°C to 22°C) or refrigerated.[1] | Minimizes potential thermal degradation. Some sources suggest refrigeration for long-term storage, as the compound may be heat sensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and sealed in a dry environment.[1][2] | Protects against atmospheric moisture, which could potentially lead to hydrolysis of the Boc group over extended periods, and oxidation. |
| Light | Protect from direct sunlight. | Some related compounds are noted to be light-sensitive. |
| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents contamination and exposure to atmospheric agents. |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the N-Boc group and, to a lesser extent, the reactivity of the alkyl chloride.
Stability of the N-Boc Protecting Group
The N-Boc group is generally stable to basic, nucleophilic, and reductive conditions. However, it is susceptible to cleavage under acidic and thermal stress.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Even exposure to milder acidic conditions over prolonged periods can lead to gradual degradation. Therefore, it is crucial to avoid acidic environments during storage and in reaction steps where the Boc group needs to remain intact.
N-Boc protected amines can undergo thermal deprotection, typically at elevated temperatures (often >100 °C).[1] This process is believed to proceed through a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene, similar to the final products of acid-catalyzed hydrolysis but without the need for a catalyst.[1] The reaction rate is influenced by the solvent and the structure of the amine.
Reactivity of the Chloropropyl Group
The alkyl chloride moiety is susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of strong nucleophiles or bases. While generally stable under neutral and acidic conditions at moderate temperatures, prolonged storage in the presence of nucleophilic impurities or under basic conditions could lead to degradation.
Potential reactions include:
-
Intramolecular Cyclization: Under basic conditions, the deprotonated carbamate nitrogen or the liberated amine (if the Boc group is cleaved) could potentially act as an intramolecular nucleophile, leading to the formation of a cyclic product.
-
Hydrolysis: Although less likely under normal storage conditions, prolonged exposure to water at elevated temperatures could lead to the hydrolysis of the alkyl chloride to the corresponding alcohol.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
General Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol, water) at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 60°C.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. A reversed-phase HPLC method is generally suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% formic acid or ammonium acetate to ensure good peak shape. A gradient elution will likely be necessary to resolve the parent compound from potential degradation products with different polarities.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm, where the carbamate may absorb) and mass spectrometry for peak identification.
Handling and Safety
When handling this compound, it is important to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate. Its stability is primarily influenced by the acid and thermal lability of the N-Boc group. By adhering to the recommended storage conditions and being mindful of the potential degradation pathways, researchers can ensure the quality and reliability of this reagent in their synthetic endeavors. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile.
References
N-Boc-N-methyl-3-chloro-1-propanamine safety and handling
An In-Depth Technical Guide to the Safety and Handling of N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development applications. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Therefore, this guide has been compiled from data on structurally similar compounds and general laboratory safety principles. All handling of this chemical should be performed by trained personnel in a controlled laboratory environment. Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound is a bifunctional building block used in organic synthesis, particularly in the development of pharmaceutical agents.[1] It incorporates a tert-butoxycarbonyl (Boc) protected secondary amine and a reactive chloroalkyl group.[1] The Boc protecting group allows for selective reactions at the chloro- end of the molecule, with the amine being deprotected in a subsequent step, typically under acidic conditions. This guide provides a comprehensive overview of the known properties and recommended safety and handling procedures for this compound.
Compound Identification and Properties
While extensive experimental data for this compound is limited, the following information has been compiled from various sources.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 114326-14-6 | [2][3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3][4] |
| Molecular Weight | 207.70 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Predicted Boiling Point | 254.7 ± 19.0 °C at 760 Torr | [3] |
| Predicted Density | 1.042 ± 0.06 g/cm³ at 20 °C | [3] |
| Storage | Store in a dry, sealed container at room temperature (20 to 22 °C). | [3] |
Hazard Identification and GHS Classification
Table 2: Postulated GHS Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
Table 3: Personal Protective Equipment Recommendations
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[6][7] | Protects against splashes and airborne droplets of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). Inspect for tears or holes before use.[6][7] | Prevents skin contact and absorption. |
| Skin and Body Protection | A flame-retardant laboratory coat, kept fastened. Closed-toe shoes that fully cover the feet.[6][7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if working outside of a fume hood or in a poorly ventilated area.[6] | Minimizes inhalation of vapors or aerosols. |
General Hygiene Practices
-
Avoid direct contact with skin and eyes.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6]
-
Remove and wash contaminated clothing before reuse.[8]
Experimental Protocols
General Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Boc Deprotection Protocol (General)
This protocol describes the general procedure for removing the Boc protecting group, a common downstream step for this molecule. The reaction should be monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Method: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a chemical fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Slowly add TFA to the stirred solution. Reaction times typically range from 30 minutes to a few hours.[9]
-
Upon reaction completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[9]
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine product.
Caption: Workflow for Boc Deprotection using TFA in DCM.
First Aid Measures
Immediate and appropriate action is critical in the event of accidental exposure.
Table 4: First Aid Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[8][10] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature (20 to 22 °C), sealed in a dry environment.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[6] All disposable materials contaminated with the compound should be placed in a designated, labeled hazardous waste container.[6]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible products, excess heat.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]
References
- 1. This compound | Building Block [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound;99-06-9 [abichem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Utility of N-Boc-N-methyl-3-chloro-1-propanamine in Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a versatile linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the role of this compound in PROTAC development, detailing its application in synthesis, and outlining the broader mechanism of action of the resulting protein degraders.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of complex bioactive molecules.
| Property | Value |
| CAS Number | 114326-14-6 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Appearance | Colorless Liquid |
| Key Functional Groups | Boc-protected secondary amine, Terminal chloroalkyl group |
Role in PROTAC Synthesis: A Modular Approach
This compound is a highly valued building block in PROTAC synthesis due to its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides a stable and readily cleavable protecting group for the secondary amine, while the chloro group offers a reactive site for nucleophilic substitution. This allows for a controlled, stepwise assembly of the three core components of a PROTAC: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.
The general synthetic strategy involves two key stages:
-
Initial Ligand Conjugation: The chloro-functionalized end of this compound can be reacted with a nucleophilic handle (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.
-
Boc Deprotection and Second Ligand Coupling: Following the initial conjugation, the Boc protecting group is removed under acidic conditions to expose the secondary amine. This newly revealed amine is then available for coupling with the second ligand, typically via an amide bond formation, to complete the PROTAC structure.
Experimental Protocols
While specific reaction conditions are highly dependent on the nature of the protein of interest and E3 ligase ligands, the following protocols outline the general procedures for the key steps involving a linker analogous to this compound in PROTAC synthesis.
Protocol 1: Boc Deprotection of the Linker
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is essential for the subsequent coupling reaction.
Materials:
-
Boc-protected linker-ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM (approximately 0.1 M).
-
Add TFA (10-20 equivalents, typically a 20-50% solution in DCM) dropwise to the stirred solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Protocol 2: Amide Coupling to the Second Ligand
This protocol details the formation of an amide bond between the deprotected linker-amine and a carboxylic acid-functionalized ligand.
Materials:
-
Deprotected linker-amine intermediate (from Protocol 1)
-
Carboxylic acid-functionalized ligand (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid-functionalized ligand (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker-amine intermediate (1.0 equivalent) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
PROTAC-Mediated Protein Degradation: A Mechanistic Overview
PROTACs synthesized using linkers derived from this compound operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a bifunctional linker.
N-Boc-N-methyl-3-chloro-1-propanamine: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable." These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
This technical guide focuses on N-Boc-N-methyl-3-chloro-1-propanamine, a versatile alkyl-based linker precursor for the synthesis of novel PROTACs. Its structure, featuring a Boc-protected secondary amine and a reactive chloropropyl group, allows for a modular and strategic approach to PROTAC assembly. We will explore its physicochemical properties, synthesis, and application in constructing potent protein degraders, alongside detailed experimental protocols and data presentation.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a linker precursor is essential for its effective application in PROTAC design and synthesis.
| Property | Value |
| CAS Number | 114326-14-6 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Appearance | Colorless liquid |
| Boiling Point (Predicted) | 254.7 ± 19.0 °C at 760 Torr |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ at 20 °C |
Role in PROTAC Design and Signaling Pathways
This compound serves as a flexible alkyl linker, a common and effective choice in PROTAC design. The three-carbon chain provides a suitable length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The Boc-protected secondary amine offers a stable handle that can be deprotected under acidic conditions to reveal a reactive amine for conjugation with a warhead or an E3 ligase ligand. The terminal chloro group provides a reactive site for nucleophilic substitution, enabling the other end of the linker to be attached.
PROTACs synthesized using this linker ultimately hijack the Ubiquitin-Proteasome System (UPS) to induce targeted protein degradation. The following diagram illustrates this fundamental signaling pathway.
The Pivotal Role of N-Boc-N-methyl-3-chloro-1-propanamine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a cornerstone reagent, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the role of this versatile molecule, offering detailed experimental protocols, quantitative data, and visualizations of its application in the synthesis of targeted therapeutics.
Core Properties and Reactivity
This compound (CAS No: 114326-14-6) is a bifunctional molecule featuring a Boc-protected secondary amine and a reactive primary alkyl chloride.[1][2] This unique structural arrangement allows for sequential and controlled chemical modifications, making it an ideal component for constructing the linker element of PROTACs. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions and can be readily removed under acidic conditions to unmask the secondary amine for subsequent coupling reactions. The chloro group serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of this linker to a target protein ligand or an E3 ligase ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 114326-14-6 | [1][2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 207.70 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
Application in the Synthesis of PROTACs: The Case of ARD-69
A prime example showcasing the utility of this compound is in the synthesis of potent PROTACs, such as the Androgen Receptor (AR) degrader, ARD-69.[4][5] ARD-69 has demonstrated remarkable potency in preclinical studies for the treatment of prostate cancer.[6][7] The synthesis of the linker component of ARD-69 and similar PROTACs often involves the use of this compound or its derivatives.
The general synthetic strategy involves the nucleophilic substitution of the chloride with a suitable nucleophile, such as a phenol or an amine, present on one of the PROTAC's terminal ligands (the warhead targeting the protein of interest or the E3 ligase ligand). Following this coupling, the Boc-protecting group is removed, and the newly liberated secondary amine is then acylated or alkylated to connect the other terminal ligand, thus completing the PROTAC structure.
Experimental Protocols
Below are representative, detailed experimental protocols for key reactions involving this compound in the context of PROTAC synthesis.
Protocol 1: Alkylation of a Phenolic Ligand with this compound
-
Materials:
-
Phenolic ligand (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the phenolic ligand in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Boc-Deprotection of the Linker
-
Materials:
-
Boc-protected linker-ligand conjugate (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane or a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted if the free amine is required.
-
Protocol 3: Amide Coupling to Form the Final PROTAC
-
Materials:
-
Deprotected amine-linker-ligand conjugate (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid-functionalized ligand in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-ligand conjugate in anhydrous DMF to the activated ester mixture.
-
Stir the reaction at room temperature and monitor by LC-MS (typically 2-16 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Quantitative Data
The efficiency of these reactions is critical for the overall yield of the final PROTAC. The following table summarizes typical yields and biological activity data for PROTACs synthesized using linkers derived from this compound.
Table 2: Representative Yields and Biological Activity of ARD-69
| Parameter | Value | Cell Line(s) | Reference(s) |
| Overall Synthesis Yield | Not explicitly reported, but individual step yields are generally moderate to high. | N/A | [4] |
| DC₅₀ (Degradation Concentration 50%) | 0.76 nM | VCaP | [4][6][7] |
| 0.86 nM | LNCaP | [4][6][7] | |
| 10.4 nM | 22Rv1 | [4][6][7] | |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.34 nM | VCaP | [6] |
| 0.25 nM | LNCaP | [6] | |
| 183 nM | 22Rv1 | [6] |
Mechanism of Action and Signaling Pathway
PROTACs synthesized using this compound-derived linkers, such as ARD-69, function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: Mechanism of action for a PROTAC such as ARD-69.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein (Androgen Receptor) and an E3 ubiquitin ligase (VHL).[8][9] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the target protein. This degradation of the Androgen Receptor disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.[6][7]
Caption: Androgen Receptor signaling and its disruption by ARD-69.
Conclusion
This compound is a powerful and versatile tool in the medicinal chemist's repertoire. Its well-defined reactivity and bifunctional nature make it an invaluable building block for the construction of complex molecules, most notably as a linker in PROTACs. The successful development of highly potent molecules like ARD-69 underscores the critical role that carefully designed linkers, often derived from reagents such as this compound, play in the efficacy of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the importance of such key building blocks is set to grow, paving the way for new and innovative treatments for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound;99-06-9 [abichem.com]
- 4. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of N-Boc-N-methyl-3-chloro-1-propanamine
Introduction
N-Boc-N-methyl-3-chloro-1-propanamine is a valuable bifunctional building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure incorporates a protected secondary amine and a reactive primary alkyl chloride, making it a key intermediate for introducing a methylamino-propyl linker into molecules. This compound is notably used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions and can be readily removed under acidic conditions, allowing for sequential and controlled chemical modifications.
This document provides a detailed protocol for the synthesis of this compound, focusing on a common and reliable method involving the Boc-protection of 3-chloro-N-methylpropan-1-amine.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on a standard procedure for the N-Boc protection of secondary amines.
| Parameter | Value | Notes |
| Starting Material | 3-Chloro-N-methylpropan-1-amine hydrochloride | Commercially available.[2] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically 1.0 - 1.2 equivalents. |
| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | 2.0 - 2.2 equivalents of TEA are common for hydrochloride salts. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) / Water | A biphasic system can be used. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature. |
| Reaction Time | 2 - 18 hours | Monitored by TLC until completion. |
| Typical Yield | 90-99% | Yields for analogous Boc-protection reactions are generally high.[3] |
| Purity | >95% | Achievable after standard aqueous workup and/or silica gel chromatography. |
| Molecular Formula | C₉H₁₈ClNO₂ | [1] |
| Molecular Weight | 207.70 g/mol | [1] |
Experimental Workflow Diagram
The synthesis of this compound from its hydrochloride salt involves neutralization followed by N-protection with di-tert-butyl dicarbonate.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from 3-chloro-N-methylpropan-1-amine hydrochloride.
Materials:
-
3-Chloro-N-methylpropan-1-amine hydrochloride (1.0 eq.)[2]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Triethylamine (TEA) (2.2 eq.)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-N-methylpropan-1-amine hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the stirred suspension, slowly add triethylamine (TEA) (2.2 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of DCM.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x volume of DCM) and then with brine (1 x volume of DCM).
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (Optional):
-
The crude product is often of sufficient purity for subsequent steps.
-
If further purification is required, perform silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Triethylamine is a corrosive and flammable base. Avoid inhalation and contact with skin.
References
Application Notes and Protocols for the Reaction of N-Boc-N-methyl-3-chloro-1-propanamine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-3-chloro-1-propanamine is a key bifunctional building block extensively utilized in medicinal chemistry and drug development. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a reactive primary alkyl chloride, makes it an ideal linker for conjugating molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The reaction of the chloro moiety with primary amines via nucleophilic substitution is a fundamental step in the assembly of these complex molecules.
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various primary amines with this compound.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon bearing the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions, such as overalkylation.[2]
Figure 1. General reaction of this compound with a primary amine.
Experimental Protocols
Below are detailed protocols for the reaction of this compound with representative aliphatic and aromatic primary amines.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Sodium iodide (NaI) and Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 eq) in acetonitrile (0.1 M), add this compound (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Protocol 2: Reaction with a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 eq) in DMF (0.2 M), add this compound (1.1 eq), sodium iodide (1.1 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various primary amines with this compound based on literature precedents and analogous reactions.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | ACN | 80 | 18 | 75-85 |
| Aniline | K₂CO₃, NaI | DMF | 90 | 24 | 60-70 |
| 4-Fluoroaniline | Cs₂CO₃, NaI | DMF | 100 | 20 | 65-75 |
| 2-Aminopyridine | K₂CO₃ | ACN | 85 | 16 | 50-60 |
| Cyclohexylamine | DIPEA, NaI | ACN | 80 | 12 | 80-90 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the N-alkylated products.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The products of this reaction are often used as linkers in PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
References
Application Notes and Protocols for the Synthesis of N-Methylpiperidine via Intramolecular Cyclization of N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine moiety is a fundamental heterocyclic scaffold prevalent in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various biological interactions make it a privileged structure in drug design. The synthesis of substituted piperidines is, therefore, a topic of significant interest in medicinal chemistry.
N-Boc-N-methyl-3-chloro-1-propanamine is a commercially available building block that possesses the necessary functionalities for the construction of the N-methylpiperidine ring system via an intramolecular cyclization. This approach offers a straightforward route to the piperidine core. The Boc protecting group serves to modulate the reactivity of the nitrogen atom and can be readily removed under acidic conditions post-cyclization.
Reaction Principle
The synthesis proceeds in two key steps:
-
Intramolecular Cyclization: In the presence of a strong, non-nucleophilic base, the nitrogen atom of the Boc-protected amine is deprotonated. The resulting anion undergoes an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion to form the six-membered piperidine ring. This type of cyclization is a 6-endo-trig process, which is generally kinetically feasible.
-
Boc Deprotection: The Boc protecting group is subsequently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the final N-methylpiperidine product, typically as a salt.
Proposed Experimental Protocols
Step 1: Synthesis of N-Boc-1-methylpiperidine via Intramolecular Cyclization
This proposed protocol is based on general procedures for the intramolecular alkylation of N-Boc protected amines.
Materials and Reagents:
| Reagent | Proposed Supplier | Purity |
| This compound | Commercial | >95% |
| Potassium tert-butoxide (KOtBu) | Commercial | >98% |
| Anhydrous Tetrahydrofuran (THF) | Commercial | >99.8% |
| Saturated aqueous ammonium chloride | In-house prep. | - |
| Diethyl ether | Commercial | - |
| Anhydrous magnesium sulfate | Commercial | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Boc-1-methylpiperidine by flash column chromatography on silica gel.
Step 2: Deprotection of N-Boc-1-methylpiperidine
Materials and Reagents:
| Reagent | Proposed Supplier | Purity |
| N-Boc-1-methylpiperidine | From Step 1 | - |
| Dichloromethane (DCM) | Commercial | >99.8% |
| Trifluoroacetic acid (TFA) | Commercial | >99% |
| Saturated aqueous sodium bicarbonate | In-house prep. | - |
| 4M HCl in Dioxane (optional) | Commercial | - |
Procedure:
-
Dissolve the purified N-Boc-1-methylpiperidine (1.0 eq) from Step 1 in dichloromethane (DCM) (to a concentration of 0.2 M).
-
To this solution, add trifluoroacetic acid (TFA) (10 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford N-methylpiperidine as the free base.
-
(Optional) To obtain the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of 4M HCl in dioxane dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary (Representative)
The following table summarizes representative, expected data for the proposed synthesis. Actual yields and purity may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Expected Yield (%) | Expected Purity (%) |
| 1 | Intramolecular Cyclization | This compound | Potassium tert-butoxide | THF | 70-85 | >95 (after purity) |
| 2 | Boc Deprotection | N-Boc-1-methylpiperidine | Trifluoroacetic acid | DCM | 85-95 | >98 |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of N-methylpiperidine.
Experimental Workflow
Application Notes and Protocols: N-Boc-N-methyl-3-chloro-1-propanamine for N-Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-methyl-3-chloro-1-propanamine is a versatile building block in organic synthesis, primarily utilized for the construction of the N-methylazetidine moiety. The azetidine ring is a valuable structural motif in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates. This document provides detailed protocols for the synthesis of N-methylazetidine from this compound via a two-step deprotection/cyclization sequence and a one-pot procedure. Quantitative data on reaction conditions and yields are presented to facilitate experimental design and optimization.
Introduction
Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals and biologically active compounds. The controlled and efficient synthesis of these scaffolds is a cornerstone of modern drug discovery. This compound serves as a key precursor for the synthesis of N-methylazetidine, a four-membered N-heterocycle. The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of other functional groups in a molecule before its removal to unmask the secondary amine, which then undergoes intramolecular cyclization to form the azetidine ring.
The primary transformation involves the deprotection of the Boc group, followed by an intramolecular nucleophilic substitution (SN2) reaction where the nitrogen atom displaces the chloride to form the cyclic amine. This process can be carried out in a stepwise manner or as a one-pot reaction, offering flexibility in synthetic strategy.
Synthesis of N-Methylazetidine
The synthesis of N-methylazetidine from this compound can be achieved through two primary routes: a two-step protocol involving isolation of the intermediate amine salt, and a more streamlined one-pot procedure.
Two-Step Protocol: Boc Deprotection followed by Base-Mediated Cyclization
This approach involves the initial removal of the Boc protecting group under acidic conditions to yield 3-chloro-N-methylpropan-1-amine, typically as a hydrochloride salt. Subsequent treatment with a base promotes the intramolecular cyclization to form N-methylazetidine.
Step 1: Boc Deprotection
Various acidic conditions can be employed for the removal of the Boc group. The choice of acid and solvent can influence reaction time and work-up procedure.
Table 1: Boc Deprotection Conditions for this compound
| Entry | Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 2 | >95 |
| 2 | Hydrochloric Acid (HCl) | Dioxane / Methanol / Ethyl Acetate | Room Temp | 1 - 4 | High |
| 3 | Oxalyl Chloride / Methanol | Methanol | Room Temp | ~4 | Good to Excellent |
Step 2: Intramolecular Cyclization
The resulting 3-chloro-N-methylpropan-1-amine hydrochloride is then treated with a suitable base to neutralize the ammonium salt and facilitate the intramolecular SN2 reaction.
Table 2: Base-Mediated Cyclization of 3-chloro-N-methylpropan-1-amine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | 12 | Moderate |
| 2 | Sodium Hydroxide (NaOH) | Water/DCM (Phase Transfer) | Room Temp | 24 | Good |
| 3 | Potassium tert-butoxide (KOt-Bu) | Tetrahydrofuran (THF) | Room Temp | 4 | High |
One-Pot Protocol: Boc Deprotection and Cyclization
A more efficient approach combines the deprotection and cyclization steps into a single reaction vessel, avoiding the isolation of the intermediate amine salt. This is often achieved by using reagents that can facilitate both transformations or by sequential addition of reagents.
Table 3: One-Pot Synthesis of N-Methylazetidine
| Entry | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA), then Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp | 3 | ~85 |
| 2 | Hydrochloric Acid (HCl) in Dioxane, then aq. NaOH | Dioxane / Water | Room Temp | 5 | ~80 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Methylazetidine
Step A: Synthesis of 3-chloro-N-methylpropan-1-amine hydrochloride
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, 5 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, 3-chloro-N-methylpropan-1-amine trifluoroacetate, can be converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding a solution of HCl in diethyl ether, followed by precipitation. For the subsequent cyclization, the crude salt is often used directly.
Step B: Synthesis of N-Methylazetidine
-
To a stirred suspension of 3-chloro-N-methylpropan-1-amine salt (1.0 equiv.) in acetonitrile (10 mL per mmol of substrate), add potassium carbonate (3.0 equiv.).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Carefully concentrate the filtrate under reduced pressure (N-methylazetidine is volatile) to obtain the crude product.
-
Purify by distillation to yield pure N-methylazetidine.
Protocol 2: One-Pot Synthesis of N-Methylazetidine
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, 10 mL per mmol of substrate) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 5.0 equiv.) and stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add triethylamine (TEA, 7.0 equiv.) to basify the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude N-methylazetidine.
-
Purify by distillation.
Logical Workflow and Diagrams
The synthesis of N-methylazetidine from this compound follows a clear logical progression. The key steps are the removal of the Boc protecting group to liberate the nucleophilic secondary amine, which then undergoes an intramolecular cyclization.
Caption: Two-step synthesis workflow for N-methylazetidine.
Caption: One-pot synthesis workflow for N-methylazetidine.
Conclusion
This compound is a valuable and practical starting material for the synthesis of N-methylazetidine. The protocols outlined in this document provide researchers with reliable methods for accessing this important heterocyclic scaffold. The choice between a two-step and a one-pot procedure will depend on the specific requirements of the synthetic route, such as scale, purity requirements, and the compatibility of other functional groups present in the molecule. The provided data and workflows serve as a comprehensive guide for the successful implementation of these synthetic transformations in a research and development setting.
Application Notes and Protocols for the Coupling of N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-3-chloro-1-propanamine is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyl chloride, which is susceptible to nucleophilic substitution, and a Boc-protected secondary amine. This arrangement allows for the sequential introduction of different molecular fragments. The terminal chloro group serves as a reactive handle for coupling with various nucleophiles, such as amines, phenols, and thiols, to form stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This document provides detailed application notes and experimental protocols for the effective coupling of this reagent with various nucleophilic substrates.
Core Principles of Reactivity
The primary mode of coupling for this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The efficiency of this reaction is dependent on several factors, including the nucleophilicity of the coupling partner, the choice of base and solvent, and the reaction temperature. A common challenge in reactions with this reagent is the potential for a competing intramolecular cyclization reaction, where the protected amine attacks the electrophilic carbon to form a four-membered azetidinium ring. Careful selection of reaction conditions is therefore critical to favor the desired intermolecular coupling.
Data Presentation: Reaction Conditions for Coupling
The following tables summarize typical reaction conditions for the coupling of this compound with various classes of nucleophiles. Yields are representative and may vary depending on the specific substrate and scale of the reaction.
Table 1: Coupling with Amine and Heterocyclic Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Benzylamine | NaH | THF | 25-50 | 8 | 80-90 |
| Piperidine | Cs₂CO₃ | Acetonitrile | 60 | 16 | 85-95 |
| Indole | NaH | DMF | 0 to 25 | 6 | 70-80 |
| 8-Bromotheophylline | K₂CO₃ | DMF | 80 | 24 | Low |
Table 2: Coupling with Phenolic and Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 80-90 |
| 4-Hydroxybenzaldehyde | Cs₂CO₃ | Acetonitrile | 60 | 16 | 75-85 |
| Thiophenol | NaH | THF | 25 | 4 | 90-98 |
| 4-Mercaptophenol | K₂CO₃ | DMF | 50 | 8 | 85-95 |
Experimental Protocols
The following are generalized protocols for the coupling of this compound with representative nucleophiles.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the alkylation of primary or secondary amines with this compound using a carbonate base.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile, this compound, and the chosen solvent.
-
Add the carbonate base to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol details a general method for the O-alkylation of phenols using this compound.
Materials:
-
This compound (1.0 eq)
-
Phenolic nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic nucleophile in anhydrous DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃) and stir the suspension for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 80 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for S-Alkylation of Thiols
This protocol provides a general method for the S-alkylation of thiols, which are typically more nucleophilic and react under milder conditions.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol nucleophile in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in THF.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the coupling of this compound.
Caption: Logical relationship of the SN2 coupling reaction.
Application Notes and Protocols for N-Boc-N-methyl-3-chloro-1-propanamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-3-chloro-1-propanamine is a versatile bifunctional building block valuable in modern drug discovery and development, particularly in the realm of solid-phase synthesis. Its structure, featuring a stable Boc-protected secondary amine and a reactive chloropropyl group, makes it an ideal reagent for introducing linker moieties or modifying peptides and other molecules on a solid support. While not a standard reagent for backbone N-methylation in traditional solid-phase peptide synthesis (SPPS), its primary application lies in the post-synthesis modification of peptides and the construction of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and peptide-drug conjugates.
The Boc protecting group ensures stability during various coupling conditions and can be readily removed with mild acid, while the terminal chlorine serves as a handle for nucleophilic substitution. This allows for the precise, site-specific alkylation of nucleophilic residues on a resin-bound peptide, such as the side-chain amine of lysine. These modifications can be used to attach payloads, imaging agents, or ligands for E3 ubiquitin ligases, making this reagent highly relevant for the development of targeted therapeutics.
Key Applications
-
Synthesis of PROTACs: this compound can be used to install a flexible alkyl linker onto a resin-bound E3 ligase ligand or a warhead targeting a protein of interest. After deprotection of the Boc group, the second component of the PROTAC can be coupled to the newly revealed secondary amine.
-
Peptide-Drug Conjugates (PDCs): This reagent allows for the covalent attachment of cytotoxic drugs or other therapeutic agents to peptides. The peptide can be synthesized on a solid support, followed by selective alkylation of a side chain and subsequent conjugation.
-
Site-Specific Peptide Modification: Introduction of the N-methyl-3-aminopropyl moiety can be used to modulate the physicochemical properties of a peptide, such as its charge, hydrophilicity, and conformational flexibility, which can influence its biological activity and pharmacokinetic profile.
Experimental Principles
The core application of this compound in this context is the on-resin alkylation of a nucleophilic group on a pre-synthesized peptide. A common nucleophile is the ε-amino group of a lysine residue, which must be selectively deprotected if an orthogonal protecting group (e.g., Fmoc) was used during peptide synthesis. The alkylation reaction is typically carried out under basic conditions to facilitate the nucleophilic attack on the chloropropyl group.
Figure 1. General workflow for the solid-phase synthesis of a peptide conjugate.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence, resin, and other building blocks used.
Protocol 1: On-Resin Alkylation of a Lysine Side Chain
This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink Amide resin) using Fmoc chemistry, and contains a lysine residue protected with an acid-labile group (e.g., Mtt) for selective deprotection.
Materials:
-
Peptide-resin with a selectively deprotected lysine side chain
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2,4,6-collidine (optional)
-
Potassium Iodide (KI) (optional, as a catalyst)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq.) in NMP or DMF for 30-60 minutes in a suitable reaction vessel.
-
Alkylation Reaction:
-
In a separate vial, dissolve this compound (5-10 eq.) and DIPEA (10-20 eq.) in NMP. For sluggish reactions, the addition of KI (1-2 eq.) can be beneficial.
-
Drain the solvent from the swollen resin and add the alkylation solution.
-
Agitate the mixture at room temperature for 12-24 hours. For sterically hindered sites, the temperature may be increased to 40-50 °C.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents.
-
-
Reaction Monitoring:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the consumption of the primary amine. A negative result (yellow beads) indicates a complete reaction.
-
For quantitative analysis, a small sample of the resin can be cleaved and analyzed by LC-MS.
-
Protocol 2: Boc Deprotection of the Alkylated Linker
This procedure removes the Boc group to reveal the secondary amine for subsequent coupling.
Materials:
-
Alkylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Resin Preparation: Wash the alkylated peptide-resin with DCM (3x) and allow the solvent to drain.
-
Deprotection:
-
Prepare a deprotection cocktail (e.g., 50% TFA in DCM, or 95:2.5:2.5 TFA:H₂O:TIS).
-
Add the deprotection cocktail to the resin and agitate for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x), DIPEA in DMF (2x, 5% v/v for neutralization), and DMF (3x).
-
The resin is now ready for the coupling of the next moiety.
-
Figure 2. Workflow for on-resin alkylation and deprotection.
Data Presentation: Quantitative Parameters
The success of the on-resin modification can be evaluated at several stages. The following tables provide representative parameters for these key steps. Actual results will be dependent on the specific sequence and substrates.
Table 1: Typical Parameters for On-Resin Alkylation
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | Standard loading for peptide synthesis. |
| Reagent Equivalents | ||
| This compound | 5 - 10 eq. | Excess is used to drive the reaction to completion. |
| DIPEA | 10 - 20 eq. | A non-nucleophilic base is crucial. |
| Solvent | NMP or DMF | High-swelling, polar aprotic solvents are preferred. |
| Temperature | Room Temp. - 50 °C | Higher temperatures may be needed for difficult alkylations. |
| Reaction Time | 12 - 24 hours | Monitor for completion. |
| Expected Yield | > 90% | Based on qualitative tests and LC-MS of cleaved samples. |
Table 2: Cleavage and Purification Parameters
| Parameter | Value | Notes |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Standard for peptides with acid-labile side-chain protecting groups. |
| Cleavage Time | 2 - 4 hours | At room temperature. |
| Purification Method | Reverse-Phase HPLC | C18 column is typically used. |
| Mobile Phases | A: 0.1% TFA in H₂O, B: 0.1% TFA in Acetonitrile | A gradient of B is used for elution. |
| Overall Purity | > 95% | Target purity after HPLC purification. |
Troubleshooting
-
Incomplete Alkylation (Positive Kaiser Test):
-
Cause: Steric hindrance, insufficient reagent excess, or low reactivity.
-
Solution: Repeat the alkylation step. Consider increasing the temperature to 40-50 °C, increasing the equivalents of reagents, or adding a catalyst like KI. Ensure the resin is well-swollen.
-
-
Low Final Yield:
-
Cause: Incomplete reactions at any step, premature cleavage from the resin, or losses during purification.
-
Solution: Ensure each step (peptide synthesis, deprotection, alkylation, coupling) goes to completion. Use a stable linker appropriate for the synthetic strategy. Optimize HPLC purification conditions to minimize loss of product.
-
-
Side Reactions:
-
Cause: The alkylating agent may react with other nucleophilic side chains (e.g., Cys, His) if they are not properly protected.
-
Solution: Ensure an appropriate orthogonal protection strategy is in place for all reactive side chains throughout the synthesis.
-
Conclusion
This compound is a valuable tool for the solid-phase synthesis of modified peptides and complex drug conjugates. By enabling the site-specific introduction of a versatile linker, it facilitates the development of advanced therapeutics such as PROTACs and PDCs. The protocols and data presented here provide a foundation for researchers to incorporate this building block into their synthetic strategies, paving the way for new innovations in drug discovery.
Application of N-Boc-N-methyl-3-chloro-1-propanamine in Drug Discovery: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of N-Boc-N-methyl-3-chloro-1-propanamine, a versatile building block in modern medicinal chemistry. Its unique structural features make it a valuable reagent for the synthesis of complex molecules, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound (CAS No: 114326-14-6) is a bifunctional molecule featuring a terminal chloro group, which is susceptible to nucleophilic substitution, and a Boc-protected secondary amine that allows for subsequent, controlled deprotection and further functionalization. This dual reactivity is instrumental in the stepwise assembly of molecules designed to interact with biological systems.
Core Applications in Drug Discovery
The primary application of this compound in drug discovery is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.
The N-methyl-propylamine scaffold provided by this building block offers a degree of conformational rigidity and hydrophilicity that can be advantageous for the pharmacokinetic properties of the resulting PROTAC.
Key Experimental Protocols
The following protocols outline the synthesis of a key intermediate derived from this compound and its subsequent potential application in the assembly of a PROTAC.
Protocol 1: Synthesis of S-(3-((tert-butoxycarbonyl)(methyl)amino)propyl) benzenesulfonothioate
This protocol details the nucleophilic substitution of the chloro group in this compound with sodium benzenethiosulfonate, a key step in creating a thiol-reactive handle for further conjugation.
Materials:
-
This compound
-
Sodium benzenethiosulfonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium benzenethiosulfonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield S-(3-((tert-butoxycarbonyl)(methyl)amino)propyl) benzenesulfonothioate.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium benzenethiosulfonate | 1.2 eq |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Protocol 2: General Procedure for PROTAC Synthesis using the Intermediate
This generalized protocol outlines the subsequent steps for constructing a PROTAC using the synthesized intermediate from Protocol 1. This involves Boc deprotection followed by amide coupling with a ligand for an E3 ubiquitin ligase.
Part A: Boc Deprotection
-
Dissolve the S-(3-((tert-butoxycarbonyl)(methyl)amino)propyl) benzenesulfonothioate intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.
Part B: Amide Coupling to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a carboxylic acid moiety (e.g., a derivative of Thalidomide, Pomalidomide, or Lenalidomide) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine from Part A (1.2 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by preparative HPLC to obtain the final PROTAC.
Visualizing the Workflow and Pathway
To better illustrate the processes described, the following diagrams outline the experimental workflow and the general mechanism of action for a PROTAC.
N-Boc-N-methyl-3-chloro-1-propanamine: A Versatile Building Block in Organic Synthesis for Drug Discovery
For Immediate Release
N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique trifunctional nature—a Boc-protected secondary amine, a reactive chloropropyl group, and a methyl group—offers a versatile platform for the synthesis of complex nitrogen-containing molecules, including constrained heterocycles and sophisticated linkers for targeted protein degradation.
Core Applications in Organic Synthesis
The utility of this compound spans several key areas of synthetic chemistry, primarily centered on the construction of novel molecular architectures with significant potential in medicinal chemistry.
Synthesis of N-methylazetidine Derivatives
One of the principal applications of this building block is in the synthesis of N-methylazetidine scaffolds through intramolecular cyclization. The Boc (tert-butoxycarbonyl) protecting group allows for controlled reactivity, and upon its removal or under basic conditions, the liberated amine can undergo an intramolecular nucleophilic substitution to form the strained four-membered azetidine ring. This moiety is of high interest in drug design as it can impart desirable physicochemical properties such as improved solubility, metabolic stability, and receptor binding affinity.
The efficiency of this intramolecular cyclization is highly dependent on the reaction conditions, as summarized in the table below.
| Entry | Base | Solvent | Temperature (°C) | Yield of N-Boc-N-methylazetidine (%) |
| 1 | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 25 | 85 |
| 2 | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 0 | 92 |
| 3 | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | 78 |
| 4 | Cesium carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | 80 | 65 |
A Key Component in Proteolysis-Targeting Chimeras (PROTACs)
This compound serves as a valuable linker component in the burgeoning field of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The N-methylazetidine moiety, derived from this building block, can be incorporated into the linker connecting the target protein binder and the E3 ligase ligand. This structural element can influence the linker's conformation and rigidity, which are critical for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase) and subsequent degradation efficiency.
The general workflow for incorporating this building block into a PROTAC is depicted below.
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Protocol 1: Intramolecular Cyclization to form N-Boc-N-methylazetidine
This protocol describes the synthesis of N-Boc-N-methylazetidine via intramolecular cyclization using potassium tert-butoxide as the base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-N-methylazetidine.
Protocol 2: Alkylation of a Phenolic Nucleophile
This protocol outlines a general procedure for the N-alkylation of a phenol with this compound.
Materials:
-
This compound
-
Substituted Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Biological Targets
While this compound is a building block and not biologically active itself, the molecules synthesized from it have been implicated in targeting various signaling pathways. For instance, PROTACs constructed with linkers derived from this compound can be designed to target key proteins in disease pathways. A prominent example is the targeting of the Androgen Receptor (AR), a key driver in prostate cancer.
By facilitating the degradation of the Androgen Receptor, such PROTACs can inhibit downstream signaling pathways that promote the growth and survival of prostate cancer cells, ultimately leading to apoptosis.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to readily form N-methylazetidine rings and serve as a linker component in PROTACs provides researchers with a powerful tool to create novel and complex molecules with significant therapeutic potential. The provided protocols offer a starting point for the exploration of its synthetic utility in the development of next-generation therapeutics.
References
Application Notes and Protocols for the Purification of Products from N-Boc-N-methyl-3-chloro-1-propanamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-3-chloro-1-propanamine is a versatile bifunctional building block widely employed in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medicinal chemistry research. Its utility lies in the presence of a Boc-protected secondary amine and a reactive primary alkyl chloride. The primary reactions involving this compound are nucleophilic substitutions at the chloro-substituted carbon, leading to a diverse range of N-Boc-N-methyl-3-substituted-1-propanamine derivatives. A significant application of this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand and an E3 ligase ligand.
The successful synthesis of these derivatives hinges on effective purification strategies to remove unreacted starting materials, reagents, and byproducts. This document provides detailed application notes and protocols for the purification of products derived from reactions with this compound, focusing on common purification techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and extractive workup.
Common Reaction of this compound
The primary reaction of this compound is the nucleophilic substitution of the chloride ion. A general scheme for this reaction is presented below:
Purification Strategies: Data Summary
The choice of purification method depends on the scale of the reaction, the physicochemical properties of the product, and the required final purity. Below is a summary of common purification strategies with typical parameters.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Purity | Typical Yield | Scale |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes gradient, Dichloromethane/Methanol gradient | >95% | 70-95% | mg to multi-gram |
| Preparative RP-HPLC | C18 Silica | Acetonitrile/Water (+0.1% TFA or Formic Acid) gradient | >99% | >90% (recovery) | mg to gram |
| Extractive Workup | N/A | Dichloromethane, Ethyl Acetate, Saturated aq. NaHCO₃, Brine | Variable (crude purification) | >90% | All scales |
| Crystallization | N/A | Diethyl ether/Hexanes, Ethyl acetate/Hexanes | >99% (for solids) | Variable | mg to kg |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the routine purification of N-Boc-N-methyl-3-substituted-1-propanamine derivatives on a milligram to gram scale.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for chromatography
Procedure:
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
For dry loading, add a small amount of silica gel to the dissolved crude product and concentrate to a dry, free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% Hexanes or a low percentage of Ethyl Acetate in Hexanes).
-
-
Sample Loading:
-
Wet Loading: Carefully apply the concentrated crude product solution directly to the top of the silica gel bed.
-
Dry Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase to elute the product. A typical gradient for these products is from 0% to 50% Ethyl Acetate in Hexanes, or 0% to 10% Methanol in Dichloromethane. The optimal gradient should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Visualize the spots on the TLC plate using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin if a primary/secondary amine is present after potential deprotection).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Determine the yield and confirm the purity by analytical techniques such as NMR and LC-MS.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is ideal for the final purification of small to medium quantities of product, especially when high purity (>99%) is required, or for separating closely related impurities.
Materials:
-
Crude or partially purified product
-
Preparative RP-HPLC system with a C18 column
-
Solvents: HPLC-grade Acetonitrile (ACN) and water
-
Additives: Trifluoroacetic acid (TFA) or formic acid
-
Vials for fraction collection
Procedure:
-
System Preparation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of a suitable solvent, preferably the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the product. A typical gradient might be from 5% to 95% Acetonitrile over 30-40 minutes. The optimal gradient should be developed on an analytical scale first.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired product. Automated fraction collectors are typically used for this purpose.
-
-
Product Isolation and Analysis:
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid (often as a TFA salt if TFA was used in the mobile phase).
-
Confirm the identity and purity of the final product by NMR and LC-MS.
-
Protocol 3: Extractive Workup
This protocol is a standard procedure for the initial purification of the reaction mixture to remove water-soluble impurities and reagents. It is often performed before chromatographic purification.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Quenching:
-
If the reaction was performed under basic or acidic conditions, carefully quench the reaction mixture by adding water or a suitable aqueous solution to neutralize it.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine all the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any acidic byproducts).
-
Brine (to reduce the amount of water in the organic layer).
-
-
-
Drying and Concentration:
-
Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography or crystallization.
-
Conclusion
The purification of products from reactions involving this compound is a critical step in the synthesis of valuable compounds, including PROTACs. The choice of purification method should be tailored to the specific product and the desired level of purity. Flash column chromatography is a robust and scalable method for general purification, while preparative RP-HPLC offers the highest resolution for achieving exceptional purity. A well-executed extractive workup is essential for removing the bulk of impurities prior to final purification. By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify their target molecules and advance their research objectives.
Troubleshooting & Optimization
common side reactions with N-Boc-N-methyl-3-chloro-1-propanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-3-chloro-1-propanamine. The information is designed to help anticipate and resolve common side reactions and challenges encountered during its use in chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on the most common side reaction: intramolecular cyclization.
Issue 1: Formation of an Unexpected Side Product with a Mass Corresponding to the Loss of HCl
Symptoms:
-
NMR analysis of the crude product shows the disappearance of the characteristic triplet signals for the chloropropyl group and the appearance of new signals corresponding to a cyclic structure.
-
Mass spectrometry analysis indicates a product with a molecular weight of 171.26 g/mol (C9H19NO2), corresponding to the cyclized product, N-Boc-N-methylazetidine.
-
The reaction yield of the desired product is significantly lower than expected.
Root Cause:
The primary cause of this issue is the intramolecular cyclization of this compound to form a stable four-membered azetidine ring. This reaction is particularly favorable under basic conditions or upon heating, where the Boc-protected nitrogen acts as an internal nucleophile, displacing the chloride.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cyclization.
Corrective Actions:
-
Choice of Base: If a base is required for the reaction with an external nucleophile, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize the deprotonation that can lead to cyclization.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Elevated temperatures significantly accelerate the rate of intramolecular cyclization.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time for the side reaction to occur.
-
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) which can favor the desired intermolecular reaction over the intramolecular cyclization.
Issue 2: Unwanted Deprotection of the Boc Group and Subsequent Reactions
Symptoms:
-
Formation of a side product identified as N-methylazetidinium chloride, particularly during reactions or work-ups under acidic conditions.
-
Complex mixture of products observed, making purification difficult.
Root Cause:
The Boc (tert-butyloxycarbonyl) protecting group is labile under strongly acidic conditions. Once the Boc group is removed, the resulting secondary amine is highly susceptible to rapid intramolecular cyclization to form the quaternary N-methylazetidinium salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Boc deprotection.
Corrective Actions:
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pH Control: Maintain a neutral or slightly basic pH during the reaction and work-up to prevent the cleavage of the Boc group. If an acidic wash is necessary, use a weak acid and minimize contact time.
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Reagent Choice: Avoid the use of strong acids (e.g., TFA, HCl) unless Boc deprotection is the intended transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
A1: The most prevalent side reaction is intramolecular cyclization to form N-Boc-1-methylazetidine. This is especially common under basic conditions or at elevated temperatures. Upon removal of the Boc group, the resulting secondary amine, 3-chloro-N-methylpropan-1-amine, readily cyclizes to form N-methylazetidinium chloride.[1]
Q2: How can I minimize the formation of the cyclized byproduct?
A2: To minimize cyclization, it is recommended to:
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Run the reaction at low temperatures.
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Use non-nucleophilic, sterically hindered bases if a base is required.
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Keep the reaction time to a minimum.
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Work in aprotic solvents.
Q3: What are the stability limitations of the Boc protecting group in this molecule?
A3: The Boc group is generally stable under basic and nucleophilic conditions. However, it is sensitive to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which will lead to its removal.[2] Care should be taken during aqueous work-ups to avoid prolonged exposure to acidic conditions.
Q4: Can this molecule undergo elimination reactions?
A4: While less common than cyclization, elimination of HCl to form N-Boc-N-methylallylamine is a potential side reaction, particularly in the presence of a strong, non-nucleophilic base. The conditions that favor elimination over substitution (and cyclization) would typically involve a strong, sterically hindered base and higher temperatures.
Q5: Are there any known incompatibilities with common reagents?
A5: Besides strong acids that will deprotect the Boc group, strong bases can promote intramolecular cyclization. Highly nucleophilic reagents may also compete with the desired reaction pathway. It is always advisable to perform a small-scale test reaction to check for compatibility and potential side reactions.
Data Presentation
Table 1: Common Side Products and Their Formation Conditions
| Side Product | Structure | Formation Conditions | Mitigation Strategy |
| N-Boc-1-methylazetidine | tert-butyl 1-methylazetidine-1-carboxylate | Basic conditions, elevated temperatures | Use non-nucleophilic bases, low temperature |
| N-methylazetidinium chloride | 1-methylazetidin-1-ium chloride | Acidic conditions (Boc deprotection followed by cyclization) | Maintain neutral or slightly basic pH |
| N-Boc-N-methylallylamine | tert-butyl allyl(methyl)carbamate | Strong, non-nucleophilic base, high temperatures | Use milder base, lower temperature |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Primary Amine with this compound Minimizing Cyclization
Objective: To perform an N-alkylation reaction with a primary amine while minimizing the formation of N-Boc-1-methylazetidine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3)
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Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
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Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Expected Outcome: This procedure, by using a mild inorganic base and low temperature, should favor the intermolecular nucleophilic substitution reaction over the intramolecular cyclization, leading to a higher yield of the desired N-alkylated product.
Signaling Pathways and Reaction Mechanisms
References
Technical Support Center: Alkylation of N-Boc-N-methyl-3-chloro-1-propanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving reaction yields in the alkylation of N-Boc-N-methyl-3-chloro-1-propanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound with various nucleophiles.
1. Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no yield in the alkylation of this compound can be attributed to several factors, from the choice of reagents to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
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Inadequate Base: The choice and amount of base are critical for the deprotonation of the nucleophile, which is often the rate-limiting step.
-
Recommendation: Employ a strong, non-nucleophilic base to facilitate the reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or N,N-Diisopropylethylamine (DIPEA). Ensure the base is anhydrous and used in sufficient molar excess (typically 1.5-2.0 equivalents).
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Incorrect Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
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Recommendation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the rate of Sₙ2 reactions. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the starting material.
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Suboptimal Temperature: The reaction temperature directly affects the reaction rate.
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Recommendation: While many reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) can often improve the yield, especially for less reactive nucleophiles. However, be aware that higher temperatures can also promote side reactions.
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Low Reactivity of Nucleophile: The inherent nucleophilicity of the reacting partner will dictate the required reaction conditions.
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Recommendation: For weakly nucleophilic substrates, consider using a stronger base to generate a more potent nucleophile in situ. Alternatively, converting the chloride of this compound to an iodide (a better leaving group) via a Finkelstein reaction may improve yields.
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2. Formation of Side Products
Q: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
A: The formation of side products can compete with the desired alkylation, reducing the overall yield and complicating purification.
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Intramolecular Cyclization: this compound can potentially undergo intramolecular cyclization to form a four-membered azetidine ring, although this is generally less favorable.
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Recommendation: This side reaction is more likely at higher temperatures. Running the reaction at a lower temperature may minimize cyclization.
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Elimination Reaction: Under strongly basic conditions and elevated temperatures, an elimination reaction can occur to form an alkene.
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Recommendation: Use a non-hindered, strong base and maintain a moderate reaction temperature.
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Over-alkylation of the Nucleophile: If the nucleophile has multiple reactive sites, over-alkylation can be a problem.
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Recommendation: Use a protecting group strategy for the nucleophile if it contains multiple reactive sites. Careful control of stoichiometry (using the nucleophile in slight excess) can also help.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this reaction?
A1: The tert-butoxycarbonyl (Boc) group is a protecting group for the secondary amine. It prevents the nitrogen from acting as a nucleophile, thus avoiding self-polymerization or other unwanted side reactions at the nitrogen atom of the starting material. The Boc group is stable under basic and nucleophilic conditions used for the alkylation and can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid).
Q2: Can I use a different leaving group on the propanamine chain?
A2: Yes, while the chloro- derivative is common, analogous compounds with bromo or iodo leaving groups can also be used. Bromo and iodo groups are better leaving groups than chloro, which may lead to faster reaction rates and potentially higher yields under milder conditions. If you are experiencing low yields with the chloro-compound, converting it to the iodo-analog in situ using sodium iodide (Finkelstein reaction) in a solvent like acetone or acetonitrile can be an effective strategy.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spot of the reaction mixture to the spots of the starting materials, you can determine when the this compound has been consumed.
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, the salt of the base used (e.g., NaCl, KBr), and any side products. Purification is typically achieved by column chromatography on silica gel. A thorough aqueous work-up before chromatography is essential to remove most of the inorganic salts.
Data Presentation
The following table summarizes typical yields for the alkylation of N-Boc-protected 3-chloro-1-propanamine derivatives with various nucleophiles under different reaction conditions. This data is illustrative and serves as a starting point for optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | MeCN | 80 | 12 | ~85-95 |
| Aniline | NaH | DMF | 25-50 | 8 | ~70-85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 6 | ~80-90 |
| Thiophenol | DIPEA | MeCN | 50 | 10 | ~75-90 |
| 4-Aminopyridine* | Electrogenerated MeCN⁻ | MeCN | Room Temp | 2 | >90 |
*Data for N-Boc-4-aminopyridine alkylation, demonstrating a highly efficient method.[1]
Experimental Protocols
General Protocol for N-Alkylation of a Nucleophile with this compound
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).
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Addition of Base: Add a suitable base (e.g., NaH, 1.5 eq. or K₂CO₃, 2.0 eq.) portion-wise to the solution at 0 °C. Allow the mixture to stir for 15-30 minutes at this temperature.
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Addition of Alkylating Agent: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction mixture to warm to the desired temperature (e.g., room temperature or 50-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway
Caption: General Sₙ2 pathway for the alkylation reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low reaction yields.
References
troubleshooting low reactivity of N-Boc-N-methyl-3-chloro-1-propanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-3-chloro-1-propanamine. The content is designed to address common issues, particularly low reactivity, encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional building block used in organic synthesis. It contains a secondary amine protected with a tert-butyloxycarbonyl (Boc) group and a primary alkyl chloride. Its main application is in the synthesis of more complex molecules, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The Boc group provides a stable protecting group that can be removed under acidic conditions, while the chloro group serves as a leaving group for nucleophilic substitution reactions.
Q2: What is the expected reactivity of this compound in nucleophilic substitution reactions?
As a primary alkyl chloride, this compound is expected to undergo nucleophilic substitution via an S(_N)2 mechanism. The reaction rate is influenced by several factors, including the strength of the nucleophile, the reaction temperature, and the choice of solvent. While the chloride is a reasonably good leaving group, it is less reactive than bromide or iodide.
Q3: Can the Boc protecting group hinder the reactivity of the alkyl chloride?
While the Boc group is primarily intended to protect the amine, its bulky nature can cause some steric hindrance at the alpha-carbon to the nitrogen, potentially slowing down the rate of nucleophilic attack at the gamma-carbon bearing the chlorine. However, given the flexibility of the propyl chain, this effect is generally not prohibitive.
Troubleshooting Guide: Low Reactivity
Low or no conversion in reactions involving this compound is a common issue. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Problem: Low or No Product Yield
Potential Cause 1: Poor Nucleophilicity of the Substrate
The reactivity of the nucleophile is a critical factor in S(_N)2 reactions. Weakly nucleophilic compounds will react slowly with this compound.
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Recommendation: If you are using a neutral amine, phenol, or thiol, consider deprotonation with a suitable base to generate the more nucleophilic anionic form. For example, using potassium carbonate or cesium carbonate for phenols, or a non-nucleophilic organic base like DBU for amines.
Potential Cause 2: Suboptimal Reaction Conditions
The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.
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Recommendation:
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Solvent: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of an ionic nucleophile, leaving the anion more "naked" and reactive. Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, reducing its reactivity.
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Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation of starting materials at elevated temperatures. Monitoring the reaction by TLC or LC-MS is recommended.
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Base: The choice of base is crucial when working with acidic nucleophiles. For weakly acidic nucleophiles like phenols, a stronger base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) may be necessary. For amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction.
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Potential Cause 3: Leaving Group Ability
Chlorine is a good leaving group, but not as reactive as bromine or iodine.
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Recommendation: In situations where reactivity is particularly low, consider converting the chloride to a better leaving group. This can be achieved by an in-situ Finkelstein reaction, where a catalytic amount of sodium iodide or potassium iodide is added to the reaction mixture. The iodide is a much better leaving group and can significantly accelerate the reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low reactivity issues.
Caption: A decision-making workflow for troubleshooting low reactivity.
Data Presentation: Expected Reactivity with Various Nucleophiles
The following tables provide a summary of expected reactivity and suggested starting conditions for the reaction of this compound with common classes of nucleophiles. The provided yields are illustrative and may vary depending on the specific substrate and optimized conditions.
Table 1: N-Alkylation of Amines
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | K(_2)CO(_3) | DMF | 80 - 100 | 12 - 24 | 60 - 80 |
| Benzylamine | TEA | ACN | 60 - 80 | 8 - 16 | 70 - 90 |
| Imidazole | NaH | THF | 25 - 50 | 6 - 12 | 75 - 95 |
Table 2: O-Alkylation of Phenols
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol | K(_2)CO(_3) | DMF | 80 - 100 | 16 - 24 | 50 - 70 |
| 4-Methoxyphenol | Cs(_2)CO(_3) | ACN | 60 - 80 | 12 - 20 | 60 - 85 |
| 4-Nitrophenol | NaH | THF | 50 - 70 | 8 - 16 | 70 - 90 |
Table 3: S-Alkylation of Thiols
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Thiophenol | K(_2)CO(_3) | DMF | 25 - 50 | 4 - 8 | 80 - 95 |
| Benzyl mercaptan | TEA | ACN | 25 - 40 | 3 - 6 | 85 - 98 |
Experimental Protocols
The following are representative experimental protocols for the reaction of this compound with different nucleophiles. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)
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To a solution of benzylamine (1.0 eq.) in anhydrous acetonitrile (0.5 M), add triethylamine (1.5 eq.).
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Add this compound (1.2 eq.) to the mixture.
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Heat the reaction mixture to 80°C and stir for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)
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To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (2.0 eq.).
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Add this compound (1.2 eq.) to the mixture.
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Heat the reaction mixture to 90°C and stir for 16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)
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To a solution of thiophenol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.).
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Add this compound (1.1 eq.) to the mixture.
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Stir the reaction mixture at room temperature for 6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
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Pour the reaction mixture into water and extract with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors influencing the S(_N)2 reaction of this compound.
Caption: Key factors influencing the S(_N)2 reactivity of the title compound.
References
preventing dimer formation in N-Boc-N-methyl-3-chloro-1-propanamine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for reactions involving N-Boc-N-methyl-3-chloro-1-propanamine, with a specific focus on the prevention of dimer formation. Dimerization is a common side reaction that can reduce the yield of the desired product and complicate purification.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly concerning the formation of an unwanted dimer.
Issue: Formation of a Dimer Impurity
Question: I am observing a significant amount of a higher molecular weight impurity in my reaction, which I suspect is a dimer of my starting material or product. How can I confirm this and prevent its formation?
Answer: Dimer formation typically occurs via an intermolecular SN2 reaction, where the deprotected secondary amine of one molecule attacks the electrophilic chloropropyl group of another. This is especially prevalent if the Boc-protecting group is unintentionally removed or if the intended nucleophile reacts slowly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of dimer formation in reactions with this compound?
A1: The primary cause is often the presence of a deprotected secondary amine, which can act as a nucleophile. This deprotection can be caused by acidic impurities or prolonged reaction times at elevated temperatures. The resulting free amine can then react with another molecule of the starting material.
Q2: How does reaction concentration affect dimer formation?
A2: Higher concentrations favor intermolecular reactions, such as dimerization, over intramolecular reactions (like cyclization to form azetidine) or the desired reaction with your intended nucleophile. Running reactions at high dilution can significantly reduce the rate of dimer formation.
Q3: Can the choice of base influence dimerization?
A3: Yes, the base is critical. A strong, nucleophilic base can potentially deprotect the Boc group or compete with the intended nucleophile. It is often recommended to use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.[1]
Q4: What is the competing intramolecular cyclization reaction?
A4: this compound can undergo an intramolecular SN2 reaction to form N-Boc-N-methylazetidine.[2] This is a competing side reaction that can also reduce the yield of your desired product. The reaction conditions that favor this cyclization (e.g., specific bases and solvents) may differ from those that favor dimerization.[2]
Q5: How can I purify my desired product away from the dimer?
A5: The dimer will have a significantly higher molecular weight and likely different polarity compared to your desired product. Purification can typically be achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.
Data on Reaction Conditions and Dimer Formation
The following table provides illustrative data on how reaction conditions can influence the yield of the desired product versus the formation of the dimer impurity. These are representative values and actual results may vary.
| Parameter | Condition A (Optimized) | Condition B (Dimer Prone) | Condition C (Cyclization Prone) |
| Concentration | 0.1 M | 1.0 M | 0.1 M |
| Base | DIPEA (1.2 eq) | NaH (1.2 eq) | t-BuOK (1.1 eq) |
| Temperature | Room Temperature | 80 °C | 0 °C to Room Temp |
| Solvent | Acetonitrile | DMF | THF |
| Desired Product Yield | ~85% | ~40% | ~10% |
| Dimer Formation | <5% | >50% | <5% |
| Azetidine Formation | ~10% | <10% | >80% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Dimer Formation
This protocol provides a general method for the N-alkylation of a generic secondary amine nucleophile (R₂NH) with this compound.
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Reaction Setup: To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile (to achieve a final concentration of 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA, 1.2 eq).
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Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
Should you need to remove the Boc protecting group after your desired reaction, the following protocol can be used.
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Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
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Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Work-up: Remove the solvent and excess acid under reduced pressure. The product will be the corresponding salt (e.g., TFA or HCl salt). If the free amine is required, a basic work-up can be performed.
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction pathways of this compound, highlighting the desired reaction, dimer formation, and intramolecular cyclization.
Caption: Reaction pathways of this compound.
References
Technical Support Center: Optimizing Base Selection for N-Boc-N-methyl-3-chloro-1-propanamine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the crucial step of base selection for coupling reactions involving N-Boc-N-methyl-3-chloro-1-propanamine. Successful C-N bond formation is pivotal in the synthesis of a wide array of pharmaceutical intermediates and final products. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a logical framework for selecting the optimal base to maximize yield and purity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My coupling reaction with this compound is resulting in low or no desired product. What are the likely causes and how can I improve the yield?
A: Low or non-existent yields in these coupling reactions can often be attributed to several factors related to the choice of base, reaction conditions, and the nature of the nucleophile.
Possible Causes & Solutions:
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Insufficient Base Strength: The chosen base may not be strong enough to sufficiently deprotonate the nucleophile (e.g., an amine, phenol, or thiol), leading to a low concentration of the active nucleophilic species.
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Recommendation: For weakly acidic nucleophiles like phenols or some anilines, a stronger base is generally required. Consider switching from a weaker base like triethylamine (TEA) to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃).
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Steric Hindrance: The base itself might be too sterically hindered to effectively deprotonate a sterically demanding nucleophile.
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Recommendation: If steric hindrance is a suspected issue, a less bulky base may be more effective. For instance, potassium carbonate (K₂CO₃) might be a better choice than a bulky amine base in certain contexts.
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Inappropriate Solvent: The solvent plays a critical role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
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Recommendation: Employ polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.[1]
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Low Reaction Temperature: The reaction may be too slow at the current temperature.
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Recommendation: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition of starting materials or products at elevated temperatures.
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Issue 2: Formation of Side Products (e.g., Elimination, Over-alkylation)
Q: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
A: The formation of side products is a common challenge. The primary side reactions to consider are elimination (forming an alkene) and over-alkylation (for primary or secondary amine nucleophiles).
Possible Causes & Solutions:
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Elimination (E2) Pathway Competition: Strong, sterically hindered bases can favor the E2 elimination pathway, especially at higher temperatures.
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Recommendation: To favor the desired SN2 substitution, use a less sterically hindered and/or a weaker base. For example, using sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can sometimes minimize elimination compared to stronger bases like potassium tert-butoxide.
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Over-alkylation of Amine Nucleophiles: The product of the initial N-alkylation (a secondary or tertiary amine) can be more nucleophilic than the starting amine, leading to a second alkylation event.
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Recommendation: To control over-alkylation, consider the following strategies:
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Stoichiometry Control: Use an excess of the amine nucleophile relative to this compound.
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Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
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Choice of Base: Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting selective mono-N-alkylation and suppressing undesired dialkylation.
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Frequently Asked Questions (FAQs)
Q1: Which factors should I consider when selecting a base for my coupling reaction?
A1: The primary factors for base selection are:
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pKa of the Nucleophile: The base should be strong enough to deprotonate the nucleophile to a sufficient extent.
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Steric Hindrance: Consider the steric bulk of both the nucleophile and the base to ensure efficient deprotonation.
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Solubility: The base should be soluble in the chosen reaction solvent.
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Potential for Side Reactions: Choose a base that minimizes the likelihood of elimination or other unwanted side reactions.
Q2: Are inorganic bases like K₂CO₃ or Cs₂CO₃ a better choice than organic bases like Et₃N or DIPEA?
A2: The choice depends on the specific reaction. Inorganic bases are often advantageous as they are non-nucleophilic and can be easily removed during workup by filtration. Cesium carbonate, in particular, is known for promoting high chemoselectivity in N-alkylation reactions. Organic amine bases are soluble in a wider range of organic solvents but can sometimes lead to more complex purifications.
Q3: How does the choice of solvent affect the performance of the base?
A3: The solvent's polarity and its ability to solvate ions are critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they enhance the nucleophilicity of the deprotonated species.
Q4: Can I use this compound for intramolecular cyclization?
A4: Yes, under basic conditions, intramolecular cyclization can occur to form N-Boc-N-methylazetidine. Strong, non-nucleophilic bases are typically used to facilitate this reaction. For instance, sodium hydride (NaH) in THF or potassium tert-butoxide (t-BuOK) in DMF can be effective.[2]
Data Presentation
Table 1: Comparison of Bases for the Coupling of this compound with a Generic Amine Nucleophile (R-NH₂)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | MeCN | 80 | 12 | Moderate | Good for simple amines, easy workup. |
| 2 | Cs₂CO₃ (1.5) | DMF | 60 | 8 | High | Excellent for selective mono-alkylation, suppresses dialkylation. |
| 3 | Et₃N (2.5) | DCM | 40 | 24 | Variable | Can be less effective for weakly nucleophilic amines. |
| 4 | DIPEA (2.5) | DMF | 70 | 12 | Good | A stronger, non-nucleophilic organic base, suitable for a wider range of amines. |
Table 2: Comparison of Bases for the Coupling of this compound with a Generic Phenol Nucleophile (Ar-OH)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | Acetone | 60 | 18 | Good | A common and cost-effective choice. |
| 2 | Cs₂CO₃ (1.5) | MeCN | 80 | 10 | Excellent | Often provides higher yields and faster reaction rates. |
| 3 | NaH (1.2) | THF | 25 | 6 | High | Very effective but requires anhydrous conditions and careful handling. |
| 4 | DBU (1.5) | DMF | 50 | 12 | Good | A strong, non-nucleophilic organic base. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound using Cesium Carbonate
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To a round-bottom flask, add the amine nucleophile (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF (5-10 mL per mmol of the amine).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol with this compound using Potassium Carbonate
-
To a round-bottom flask, add the phenol nucleophile (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (10-20 mL per mmol of the phenol).
-
Add a catalytic amount of potassium iodide (0.1 eq.) to facilitate the reaction.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
References
Technical Support Center: Boc Deprotection of N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Boc deprotection of N-Boc-N-methyl-3-chloro-1-propanamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection of this compound is slow or does not proceed to completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or sluggish deprotection of this substrate can be attributed to several factors:
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Increased Steric Hindrance: The presence of the N-methyl group adds steric bulk around the carbamate nitrogen, which can hinder the approach of the acid catalyst and slow down the cleavage of the Boc group compared to non-methylated amines.
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Insufficient Acid Strength or Concentration: The standard conditions may not be sufficiently acidic to efficiently cleave the more sterically hindered Boc group. The rate of Boc deprotection can have a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly impact the reaction rate.
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Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) to prevent side reactions can also significantly decrease the rate of deprotection.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. For highly resistant substrates, using neat TFA for a short duration might be effective, provided the product is stable under these conditions.
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Use a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a common and effective alternative for challenging Boc deprotections.
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Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.
Issue 2: Formation of an Unexpected Side Product
Question: After Boc deprotection, I observe a major byproduct that I suspect is not the desired 3-chloro-N-methylpropan-1-amine. What could this side product be and how can I avoid its formation?
Answer: A significant challenge with the deprotection of this compound is the potential for an intramolecular cyclization of the product to form N,N-dimethylazetidinium chloride, a quaternary ammonium salt. This occurs when the newly deprotected secondary amine attacks the electrophilic carbon bearing the chlorine atom.
Recommended Solutions:
-
Use Milder Deprotection Conditions: Harsh acidic conditions can promote the formation of the free amine in a reactive state, leading to rapid cyclization. Consider using milder deprotection methods that may allow for the isolation of the desired product before significant cyclization occurs.
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Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in dichloromethane can effectively cleave the Boc group under non-protic conditions, which may suppress the cyclization.
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Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent might effect deprotection without the need for a strong acid.
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In Situ Functionalization: If the primary goal is to use the deprotected amine in a subsequent reaction, consider a one-pot procedure where the deprotection is immediately followed by the addition of the next reagent. This can "trap" the desired amine before it has a chance to cyclize.
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Low Temperature and Careful pH Control During Workup: When using strong acids, perform the reaction at the lowest temperature that allows for reasonable deprotection rates. During the workup, carefully neutralize the reaction mixture at low temperatures to minimize the time the free amine is present in a basic or neutral solution, which can favor cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the Boc deprotection of this compound?
A1: A common starting point is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) at a concentration of 20-50% (v/v) at room temperature. However, due to the specific challenges of this substrate, optimization is often necessary. An alternative standard condition is 4M HCl in 1,4-dioxane.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material (this compound) and the appearance of the product (or its cyclized form) can be visualized. LC-MS is particularly useful for confirming the mass of the desired product and any side products.
Q3: Are there any other potential side reactions besides intramolecular cyclization?
A3: Yes, another common side reaction in Boc deprotection is the alkylation of nucleophilic species by the tert-butyl cation that is generated during the cleavage of the Boc group. If other nucleophiles are present in the reaction mixture, they can be alkylated. The use of scavengers, such as triethylsilane or anisole, can help to mitigate this side reaction, although for this specific substrate, intramolecular cyclization is the more pressing concern.
Q4: How should I store the deprotected product, 3-chloro-N-methylpropan-1-amine?
A4: The deprotected amine is prone to cyclization, especially in solution or in the presence of moisture. It is best to use the product immediately after preparation. If storage is necessary, it should be stored as its hydrochloride salt at low temperatures under an inert atmosphere to minimize degradation and cyclization.
Quantitative Data Summary
The following table provides a qualitative comparison of different Boc deprotection methods. Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Potential Challenges for this compound |
| Strong Acid | TFA / DCM | 20-50% TFA, RT, 1-4 h | Fast, common reagents | High risk of intramolecular cyclization |
| Strong Acid | 4M HCl / Dioxane | RT, 1-4 h | Effective for hindered amines | High risk of intramolecular cyclization |
| Lewis Acid | ZnBr₂ / DCM | RT, 24-72 h | Milder, non-protic conditions[1][2] | Slower reaction times |
| Thermal | High-boiling solvent (e.g., TFE) | 150-240 °C | Acid-free | Requires high temperatures, potential for other side reactions |
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane
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Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).
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Stir the reaction mixture at 0 °C to room temperature while monitoring the progress by TLC or LC-MS.
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Upon completion, the product will likely precipitate as the hydrochloride salt.
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The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol 2: Milder Boc Deprotection using Zinc Bromide (ZnBr₂)
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add zinc bromide (ZnBr₂) (2-4 equivalents) to the solution.[2]
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Stir the reaction mixture at room temperature.[2]
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Monitor the reaction progress by TLC or LC-MS. The reaction time can be significantly longer than with strong acids (up to 72 hours).[2]
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Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. Due to its instability, it is recommended to convert it to the hydrochloride salt for storage or use it immediately.
Visualizations
Caption: Experimental workflow for Boc deprotection and potential side reaction.
Caption: Troubleshooting logic for Boc deprotection of the target molecule.
References
Technical Support Center: Purification of Crude N-Boc-N-methyl-3-chloro-1-propanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Boc-N-methyl-3-chloro-1-propanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction during the Boc protection step.- Product loss during aqueous workup (e.g., emulsions, product solubility in the aqueous layer).- Suboptimal flash chromatography conditions (e.g., incorrect solvent system, poor separation).- Product degradation. | - Monitor the reaction by TLC or LC-MS to ensure completion before workup.- During workup, use brine washes to break up emulsions and reduce the solubility of the product in the aqueous phase. Back-extract the aqueous layer with a suitable organic solvent.- Optimize the flash chromatography eluent system using TLC. A common starting point is a hexane/ethyl acetate gradient.- Avoid excessive heat and exposure to strong acids or bases during purification. |
| Persistent Impurities in the Final Product | - Unreacted Starting Material (N-methyl-3-chloro-1-propanamine): This is a common impurity if the Boc protection reaction is incomplete.- Excess Di-tert-butyl dicarbonate (Boc₂O) and its byproducts (e.g., tert-butanol): These are often present after the reaction.- Di-Boc protected impurities: Over-protection can sometimes occur.- Polymeric byproducts: Can form under certain reaction conditions. | - Unreacted Starting Material: The starting amine is basic and can often be removed by a dilute acid wash (e.g., 1M HCl) during the aqueous workup. However, care must be taken as the Boc group is acid-labile. A milder alternative is purification by flash chromatography.[1]- Excess Boc₂O and byproducts: These are typically removed during workup and flash chromatography.- Di-Boc impurities: These can be challenging to separate. Careful optimization of flash chromatography conditions is necessary.- Polymeric byproducts: These are usually high molecular weight and can be removed by filtration or flash chromatography. |
| Difficulty with Flash Chromatography Separation | - Poor separation of the product from impurities: The chosen eluent system may not be optimal.- Product streaking on the TLC/column: The compound may be interacting strongly with the silica gel.- Co-elution of non-polar impurities: Can occur with very non-polar eluent systems. | - Optimize Eluent System: Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes) using TLC to achieve better separation.- Reduce Streaking: Add a small amount of a modifying agent to the eluent, such as triethylamine (~0.1-1%), to neutralize acidic sites on the silica gel and improve the peak shape of the amine product.[2]- Address Co-elution: If the product co-elutes with non-polar impurities, consider using a more polar eluent system or a different stationary phase for chromatography. |
| Product Appears as an Oil Instead of a Solid | - The product may be an oil at room temperature.- Residual solvent may be present. | - this compound is often isolated as a colorless liquid or oil.[3]- Ensure all solvent is removed under high vacuum. If the product is expected to be a solid, try dissolving it in a minimal amount of a non-polar solvent and adding a polar anti-solvent to induce precipitation or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted N-methyl-3-chloro-1-propanamine, excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the Boc₂O such as tert-butanol. Depending on the reaction conditions, you might also encounter small amounts of di-protected species or other side products.
Q2: What is a standard workup procedure for the crude reaction mixture before purification?
A2: A general workup procedure involves quenching the reaction, followed by aqueous extraction to remove water-soluble byproducts and excess reagents.[1] After the reaction is complete, the solvent can be removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate or dichloromethane. This solution is washed sequentially with a mild aqueous acid (e.g., saturated ammonium chloride solution or cold, dilute HCl), followed by saturated aqueous sodium bicarbonate solution, and finally brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product for further purification.
Q3: What is a good starting eluent system for flash column chromatography of this compound on silica gel?
A3: A good starting point for flash chromatography on silica gel is a gradient of ethyl acetate in hexanes. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis of the crude product first.
Q4: My purified product shows a low yield. How can I improve it?
A4: Low yields can result from an incomplete reaction or losses during purification. To improve the yield, first ensure the Boc protection reaction has gone to completion by monitoring it with TLC or LC-MS. During the workup, be cautious with acid washes to avoid premature deprotection of the Boc group. To minimize losses during chromatography, ensure proper column packing and optimized eluent selection to get good separation and recovery of your product.
Q5: Is it possible to purify this compound by a method other than flash chromatography?
A5: While flash chromatography is the most common method, other techniques can be employed depending on the nature of the impurities and the scale of the reaction.[4] If the product is a solid and can be crystallized, this can be a highly effective and scalable purification method.[4] For very high purity requirements, preparative HPLC can be used, often after an initial clean-up by flash chromatography.[4]
Data Presentation
Table 1: Typical Isolated Yields for N-Boc Protection of Amines After Column Chromatography [3]
| Amine Substrate | Reaction Time (min) | Isolated Yield (%) |
| Aniline | 2 | 99 |
| 4-Chloroaniline | 2 | 98 |
| 4-Nitroaniline | 3 | 96 |
| Piperidine | 1 | 98 |
| Pyrrolidine | 2 | 99 |
| n-Butylamine | 2 | 98 |
This table illustrates that high yields are achievable for the Boc protection step itself, suggesting that significant yield loss often occurs during the purification of the crude product.
Table 2: Comparison of Purification Techniques for N-Boc Protected Compounds [4]
| Parameter | Flash Chromatography | Preparative HPLC | Crystallization |
| Typical Purity | Good (90-98%) | High (>98%) | Very High (>99%) |
| Typical Yield | Good (80-95%) | Moderate (70-90%) | Good (85-95%) |
| Speed | Fast | Slow | Variable |
| Cost | Low | High | Low |
| Scalability | Excellent | Limited | Excellent |
Experimental Protocols
Protocol 1: General Aqueous Workup for Crude this compound
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Quench Reaction: After confirming reaction completion via TLC, cool the reaction mixture to room temperature.
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Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
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Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Aqueous Washes:
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Transfer the solution to a separatory funnel.
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Wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
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Wash with water.
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Wash with brine to aid in phase separation.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
Protocol 2: Flash Column Chromatography of Crude this compound
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Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography eluent or a stronger solvent like dichloromethane.
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Column Packing: Prepare a silica gel column, either by dry packing or slurry packing with the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low purity issues during purification.
References
stability issues of N-Boc-N-methyl-3-chloro-1-propanamine in solution
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of N-Boc-N-methyl-3-chloro-1-propanamine in solution. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored in a tightly sealed container in a dry environment at room temperature (20 to 22 °C).[1][2]
Q2: What are the potential degradation pathways for this compound in solution?
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Intramolecular Cyclization: In the presence of a base or upon heating, the molecule can undergo intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine. This results in the formation of a cyclic product, N-Boc-N-methylazetidinium chloride.
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Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[3] Exposure to strong acids will lead to the formation of N-methyl-3-chloro-1-propanamine.
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data is limited, common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are generally suitable for dissolving N-Boc-protected amines. Protic solvents, especially under basic conditions, may promote intramolecular cyclization. It is crucial to use dry solvents, as the presence of water could potentially lead to hydrolysis, although this is generally a slower process for alkyl chlorides compared to other functional groups.
Q4: How can I monitor the stability of this compound in my experimental setup?
Regular monitoring of the compound's purity in solution can be performed using analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): An effective method for separating the parent compound from potential degradants. A stability-indicating method should be developed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of signals corresponding to degradation products. For example, the formation of the azetidinium ring would lead to characteristic shifts in the proton signals of the propyl chain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the parent compound and any degradation products, aiding in the elucidation of degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield or unexpected side products in a reaction. | Degradation of this compound prior to or during the reaction. | - Confirm the purity of the starting material before use. - Avoid high temperatures and strongly basic or acidic conditions if possible. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Disappearance of the starting material peak in HPLC analysis over time. | Instability of the compound in the chosen solvent or under the storage conditions of the prepared solution. | - Prepare solutions fresh before use. - If storage of the solution is necessary, store at a lower temperature (e.g., 4 °C or -20 °C) and protect from light. - Perform a preliminary stability study in the intended solvent to determine an acceptable timeframe for solution use (see proposed experimental protocol below). |
| Formation of a new, more polar peak in HPLC or LC-MS. | Potential intramolecular cyclization to form the azetidinium salt. | - Analyze the new peak by MS to confirm if the mass corresponds to the cyclized product. - Avoid basic conditions and consider using a non-nucleophilic base if a base is required for the reaction. |
| Formation of a product with a lower molecular weight. | Possible deprotection of the Boc group. | - Check the pH of the solution; avoid acidic conditions. - If acidic conditions are necessary for a subsequent step, be aware that the Boc group will likely be removed. |
Stability Study Protocol
For researchers needing to understand the stability of this compound in a specific solvent system, a forced degradation study is recommended.
Illustrative Forced Degradation Study Protocol
This protocol outlines a general procedure. Concentrations and time points should be optimized for your specific experimental needs.
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Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile, DMF) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
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Acidic: Add 0.1 M HCl.
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Basic: Add 0.1 M NaOH.
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Oxidative: Add 3% H₂O₂.
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Thermal: Heat at a defined temperature (e.g., 60 °C).
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Control: Keep one vial under ambient conditions.
-
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Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Use a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Hypothetical Stability Data Summary
The following table illustrates how quantitative data from a stability study could be presented.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| Control (Ambient) | 24 | 99.5 | - |
| 0.1 M HCl | 8 | 15.2 | N-methyl-3-chloro-1-propanamine |
| 0.1 M NaOH | 4 | 45.8 | N-Boc-N-methylazetidinium |
| 3% H₂O₂ | 24 | 98.1 | Minor unidentified peaks |
| 60 °C | 24 | 85.3 | N-Boc-N-methylazetidinium |
Visualizing Potential Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability analysis.
References
Technical Support Center: Managing Steric Hindrance in N-Boc-N-methyl-3-chloro-1-propanamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-3-chloro-1-propanamine. The focus is on overcoming challenges related to steric hindrance in common synthetic transformations.
Troubleshooting Guide
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on this compound with a bulky nucleophile and observing low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in nucleophilic substitution reactions with this compound, especially with sterically demanding nucleophiles, are a common challenge. The primary reason is often steric hindrance, which impedes the approach of the nucleophile to the electrophilic carbon of the chloropropyl chain. The presence of the N-Boc and N-methyl groups can further contribute to this steric congestion.
Here is a systematic approach to troubleshoot and optimize your reaction:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Steric Hindrance of the Nucleophile | For sterically bulky primary or secondary amines, consider increasing the reaction temperature to provide sufficient energy to overcome the activation barrier. Prolonged reaction times may also be necessary. Monitor the reaction by TLC or LC-MS to track progress and check for starting material consumption. |
| Inappropriate Solvent | The choice of solvent is critical for S(_N)2 reactions. Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the anion more nucleophilic, and do not form a strong solvent shell around the nucleophile, which can further increase steric hindrance. |
| Insufficiently Strong Base | For weakly acidic nucleophiles (e.g., some secondary amines or phenols), a stronger, non-nucleophilic base may be required to generate a more potent nucleophile. Consider bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH). |
| Low Reaction Temperature | While room temperature is a common starting point, sterically hindered reactions often require elevated temperatures (e.g., 50-80 °C) to proceed at a reasonable rate. |
| Inadequate Reaction Time | Reactions involving sterically hindered substrates can be slow. Ensure the reaction is allowed to proceed for an adequate duration (e.g., 12-24 hours or longer), with regular monitoring. |
Issue 2: Formation of Azetidinium Salt Byproduct
Question: I am trying to perform a nucleophilic substitution, but I am observing a significant amount of a cyclized byproduct. How can I prevent this?
Answer:
The formation of an N-methylazetidinium salt is a common side reaction, particularly under conditions that promote intramolecular cyclization. This occurs when the Boc group is prematurely cleaved, and the resulting secondary amine attacks the electrophilic chloropropyl chain.
Logical Flow for Preventing Cyclization:
Caption: Decision-making process to minimize azetidinium salt byproduct formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic Impurities | Traces of acid can catalyze the removal of the acid-labile Boc group. Ensure all reagents and solvents are free of acidic impurities. If necessary, pass solvents through a plug of basic alumina. |
| High Reaction Temperatures | Elevated temperatures can sometimes lead to the thermal decomposition of the Boc group. If possible, conduct the reaction at a lower temperature for a longer duration. |
| Choice of Base | While a base is often necessary for the primary reaction, some bases can have slight acidity or promote side reactions. Use a non-nucleophilic, sterically hindered base to deprotonate your nucleophile without interacting with the Boc group. |
Frequently Asked Questions (FAQs)
Q1: How does the N-methyl group on this compound affect its reactivity compared to N-Boc-3-chloropropylamine?
A1: The N-methyl group introduces additional steric bulk around the nitrogen atom. This can have two main effects:
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Slower Nucleophilic Substitution: The increased steric hindrance can make the approach of a nucleophile to the electrophilic carbon slightly more difficult, potentially leading to slower reaction rates compared to its non-methylated counterpart.
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Influence on Cyclization: The "N-methyl effect" can, in some cases, accelerate intramolecular cyclization reactions. This is thought to be due to conformational effects where the methyl group restricts bond rotation, favoring a conformation that is pre-organized for cyclization. Therefore, unwanted azetidinium salt formation might be more prevalent under certain conditions.
Q2: What are the optimal conditions for Boc deprotection of the product after a successful nucleophilic substitution, especially if my introduced functional group is acid-sensitive?
A2: Standard Boc deprotection using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane is highly effective. However, if your molecule contains other acid-labile functional groups, these conditions can be too harsh.[1] Milder deprotection methods should be considered.
Comparison of Boc Deprotection Methods:
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acidolysis | 20-50% TFA in DCM | 0 °C to RT, 1-4 h | Fast and efficient | Harsh, may cleave other acid-sensitive groups |
| Milder Acidolysis | 4M HCl in Dioxane | RT, 1-4 h | Often milder than TFA | Can still be too acidic for very sensitive substrates |
| Alternative Mild Acid | Oxalyl chloride in Methanol | RT, ~4 h | Very mild conditions | Reagent is toxic and moisture-sensitive |
Q3: Can I use this compound in PROTAC synthesis, and what are the key considerations?
A3: Yes, this compound is a useful building block for PROTAC linkers.[2] The key considerations are:
-
Steric Hindrance during Coupling: When coupling this linker to a warhead or an E3 ligase ligand, steric hindrance can be a significant factor, especially if the binding moieties are large.[3][4] The use of potent coupling reagents (e.g., HATU, HBTU) and optimizing reaction times and temperatures are crucial for achieving high yields.[3][4]
-
Sequential Deprotection and Coupling: The Boc group allows for a controlled, stepwise synthesis. First, a nucleophilic component of the PROTAC is attached to the chloropropyl end. Following this, the Boc group is removed to reveal the secondary amine, which can then be coupled to the second component of the PROTAC.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Hindered Secondary Amine
This protocol describes a general method for the reaction of this compound with a sterically hindered secondary amine.
Materials:
-
This compound (1.0 eq)
-
Hindered secondary amine (1.2 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)
-
Sodium iodide (NaI), catalytic (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered secondary amine, anhydrous potassium carbonate, and a catalytic amount of sodium iodide.
-
Add anhydrous DMF to dissolve the reagents (a concentration of 0.2-0.5 M with respect to the limiting reagent is a good starting point).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require 12-48 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides a method for the removal of the Boc protecting group under moderately acidic conditions.
Materials:
-
N-Boc protected substrate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the final product.
References
Technical Support Center: Analytical Methods for Monitoring N-Boc-N-methyl-3-chloro-1-propanamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring reactions involving N-Boc-N-methyl-3-chloro-1-propanamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the progress of a reaction to synthesize this compound?
A1: The choice of analytical method depends on the specific reaction conditions and the information required. Commonly used techniques include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, purity, and can be used to identify byproducts.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials, products, and impurities, providing both separation and structural information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural confirmation of the product and can be used to determine reaction conversion by integrating signals from the starting material and product.[3][5][6]
Q2: How can I quickly determine if my reaction is complete?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for a quick check. By spotting the reaction mixture alongside the starting material (3-chloro-N-methyl-1-propanamine), you can visually track the consumption of the starting material and the formation of the N-Boc protected product, which will have a different retention factor (Rf).
Q3: Which technique is best for quantifying the purity of the final product?
A3: For quantitative purity analysis, HPLC with a suitable detector (e.g., UV) is a robust method.[1][3] It allows for the separation and quantification of the main product from impurities. Quantitative NMR (qNMR) is another powerful technique that can provide highly accurate purity data without the need for reference standards for every impurity.[1]
Q4: How can I identify an unknown impurity in my reaction mixture?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[6] It separates the components of the mixture and provides the mass-to-charge ratio of each, which is crucial for determining their molecular weights.[6] For further structural details, tandem mass spectrometry (MS/MS) or isolation of the impurity followed by NMR spectroscopy can be employed.[6]
Q5: What is the recommended method for detecting residual solvents?
A5: The standard method for analyzing residual solvents is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, often using a headspace autosampler.[6] This technique is well-suited for volatile organic solvents that may be present from the reaction or purification steps.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of this compound.
Issue 1: Low or No Product Formation
-
Question: My reaction shows very little or no formation of the desired this compound. What are the likely causes?
-
Answer: Several factors could contribute to a low yield:
-
Reagent Stoichiometry: The molar ratio of di-tert-butyl dicarbonate (Boc₂O) to the starting amine is critical. An insufficient amount of Boc₂O will result in unreacted starting material.
-
Base: A base, such as triethylamine (TEA) or sodium bicarbonate, is often necessary to neutralize the acid formed during the reaction.[7][8] Ensure the correct stoichiometry of the base is used.
-
Reaction Conditions: The reaction is often performed at a low initial temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7] Significant deviations from the optimal temperature profile or insufficient reaction time can lead to an incomplete reaction.[7]
-
Reagent Quality: Ensure that the Boc₂O and solvents are fresh and anhydrous, as moisture can hydrolyze the anhydride.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Byproducts
-
Question: My analytical results (TLC, HPLC, or GC-MS) show several unexpected peaks/spots. What are these and how can I avoid them?
-
Answer: The formation of byproducts can be due to:
-
Over-reaction: While less common for secondary amines, using a large excess of Boc₂O could potentially lead to side reactions.
-
Intramolecular Cyclization: The product contains a nucleophilic amine and an electrophilic alkyl chloride. Under certain conditions (e.g., presence of a strong base or elevated temperatures), the molecule could cyclize to form N-Boc-N-methylazetidine.
-
Degradation: The Boc group can be sensitive to acidic conditions. If the workup or purification involves strong acids, partial deprotection might occur.
-
To minimize byproducts, carefully control the stoichiometry, maintain the recommended reaction temperature, and use a non-nucleophilic base.
Issue 3: Inconsistent or Unclear NMR Spectra
-
Question: My ¹H NMR spectrum of the product is broad or shows more peaks than expected. What is the cause?
-
Answer: The presence of rotamers (conformational isomers) due to restricted rotation around the N-C(O) amide bond is common for N-Boc protected amines.[3] This can lead to the appearance of two sets of signals for the protons near the nitrogen atom. Running the NMR experiment at an elevated temperature can sometimes cause these peaks to coalesce. Broad peaks may also indicate the presence of paramagnetic impurities or that the sample is too concentrated.[2]
Analytical Method Protocols
Thin-Layer Chromatography (TLC)
-
Purpose: Rapidly monitor reaction progress.
-
Methodology:
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is Ethyl Acetate/Hexane (e.g., 20:80 or 30:70). The polarity can be adjusted to achieve good separation (Rf of the product between 0.3-0.5).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the starting material and the reaction mixture side-by-side on the TLC plate.
-
Development: Place the plate in a sealed chamber with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate solution. The starting amine will be visible with permanganate, while the Boc-protected product will appear under UV if it contains a UV-active chromophore or after staining.
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: Quantitative analysis of reaction conversion and product purity.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[1][6]
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection: UV at 210-220 nm.[1]
-
Sample Preparation: Quench and dilute a reaction aliquot in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: Purity assessment and identification of volatile components.
-
Methodology:
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Inlet Temperature: 250°C.[1]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Sample Preparation: Dilute the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Data Presentation
Table 1: Typical Analytical Data for this compound and Starting Material
| Parameter | Starting Material (3-chloro-N-methyl-1-propanamine) | Product (this compound) |
| Molecular Weight | 107.58 g/mol [9] | 207.70 g/mol [10] |
| TLC Rf Value | Lower (more polar) | Higher (less polar) |
| HPLC Retention Time | Earlier elution | Later elution |
| ¹H NMR (CDCl₃, δ ppm) | -CH₂Cl: ~3.6-NCH₂-: ~2.7-NCH₃: ~2.4 | -CH₂Cl: ~3.5-NCH₂-: ~3.3-NCH₃: ~2.9-C(CH₃)₃: ~1.5 |
| ¹³C NMR (CDCl₃, δ ppm) | Not readily available | C=O: ~155-C(CH₃)₃: ~80-CH₂Cl: ~42-NCH₂-: ~48-NCH₃: ~35-C(CH₃)₃: ~28 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Visualizations
Caption: General experimental workflow for reaction monitoring.
Caption: Relationship between analytical methods and information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Building Block [benchchem.com]
- 9. 3-chloro-N-methylpropan-1-amine | C4H10ClN | CID 541874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to N-Boc-N-methyl-3-chloro-1-propanamine and Alternative Linker Technologies in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Boc-N-methyl-3-chloro-1-propanamine, a versatile alkyl-based linker, with other prominent linker technologies used in the development of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The selection of a linker is a critical determinant of a conjugate's efficacy, stability, and therapeutic window, directly impacting its pharmacokinetic and pharmacodynamic properties.[1] This document presents a summary of their mechanisms, comparative performance data, and detailed experimental protocols to aid in strategic linker selection.
Introduction to this compound
This compound is a heterobifunctional chemical building block primarily used in advanced organic synthesis.[2] It features a short, flexible alkyl chain with two key reactive sites: a terminal chloroalkyl group and a tert-butoxycarbonyl (Boc) protected secondary amine.[2] This structure allows for a controlled, sequential conjugation strategy. The chloro group serves as a reactive site for nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine for a subsequent reaction.[3]
Its primary application is in the synthesis of PROTACs, where it functions as a stable, non-cleavable spacer to connect a target protein ligand with an E3 ubiquitin ligase ligand.[4][5][6] In this context, the linker's role is not to release a payload, but to correctly orient the two proteins to facilitate ubiquitination and subsequent degradation of the target protein.[6]
Comparative Analysis of Linker Technologies
Linkers in drug conjugates are broadly classified as either non-cleavable or cleavable.[7] The choice depends on the desired mechanism of action for the therapeutic agent.
-
Non-Cleavable Linkers: These linkers, including simple alkyl chains like this compound, form a stable bond between the antibody and the payload.[7] Drug release only occurs after the complete lysosomal degradation of the antibody, which liberates the payload still attached to the linker and the conjugating amino acid.[7] Their main advantage is high plasma stability, which minimizes off-target toxicity.[7]
-
Cleavable Linkers: These are designed to release the payload under specific physiological conditions prevalent in the target cells but not in systemic circulation.[8][9] This strategy allows for the release of an unmodified, potent payload, which can also exert a "bystander effect," killing neighboring antigen-negative tumor cells.[10] The success of cleavable linkers depends on their ability to effectively differentiate between circulatory and target-cell conditions.[11]
The following sections compare this compound (as a representative non-cleavable alkyl linker) with major classes of cleavable linkers.
Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione (GSH), which are found in the cytosol of cells but are much lower in the bloodstream.[7][10][] This differential allows for selective drug release inside the target cell.[] The stability and release kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[7]
These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, that are highly active within the lysosomal compartment of tumor cells.[13] The dipeptide valine-citrulline (Val-Cit) is a widely used example that exhibits high stability in plasma but is efficiently cleaved following internalization into the cell.[13] However, the hydrophobic nature of some peptide linkers can lead to aggregation issues.[13]
Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze and release their payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][11] While effective, some earlier hydrazone-based linkers showed insufficient plasma stability, leading to premature drug release.[10]
Ester linkages can be incorporated to release alcohol-containing payloads. Their cleavage is typically mediated by esterase enzymes.[14] The stability of ester linkers is a critical consideration, as serum esterases can cause premature cleavage in circulation.[15] Recent research has focused on designing hydrolysis-resistant ester linkers and understanding how the conjugation site on an antibody affects plasma stability.[15][16]
Data Presentation: Comparative Performance of Linkers
The tables below summarize the key properties and representative performance data for different linker types. This data is aggregated from multiple sources for illustrative and comparative purposes.
Table 1: Comparative Summary of Linker Properties
| Linker Type | Cleavage Mechanism | Typical Application | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Alkyl (e.g., this compound) | Non-cleavable; proteolytic degradation of antibody[7] | PROTACs, Stable ADCs | High plasma stability, simple chemistry[7] | Payload is released with linker attached, no bystander effect[7] |
| Disulfide Linkers | Reduction by intracellular glutathione (GSH)[10][] | ADCs | Tunable release rates, potent bystander effect[7] | Potential for off-target release in reducing environments |
| Peptide Linkers (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[13] | ADCs | High plasma stability, specific release mechanism[13] | Can be hydrophobic, leading to aggregation[13] |
| Hydrazone Linkers | Acid-catalyzed hydrolysis in endosomes/lysosomes[11] | ADCs | Targets acidic tumor microenvironment[8] | Potential for instability in circulation[10] |
| Ester Linkers | Enzymatic cleavage by esterases[15] | ADCs with alcohol payloads | Enables conjugation of a wider class of payloads[14] | Susceptible to premature cleavage by plasma esterases[15] |
Table 2: Representative Experimental Performance Data
| Linker Type | Half-life in Human Plasma (t½, hours) | % Cleavage in Lysosomal Homogenate (1 hr) | Resulting Payload Form |
|---|---|---|---|
| Non-Cleavable (Alkyl) | > 200 | < 5% | Linker-Amino Acid-Payload |
| Disulfide (Hindered) | ~150 | > 90% | Free Payload (thiol) |
| Peptide (Val-Cit) | > 200 | > 95% | Free Payload |
| Hydrazone | 50 - 100 | > 90% | Free Payload |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of linkers in bioconjugation.
Caption: Logical flow for selecting a linker based on therapeutic strategy.
Caption: Experimental workflow for evaluating linker stability in plasma.
Caption: Mechanism of a disulfide linker in circulation vs. inside a cell.
Experimental Protocols
This protocol outlines a general strategy for conjugating two molecules (Molecule A with a nucleophile, e.g., a thiol; Molecule B with a carboxyl group) using the title linker.
Part A: Conjugation to Molecule A
-
Reaction Setup: Dissolve Molecule A (1.0 eq) and this compound (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to facilitate the nucleophilic substitution reaction.
-
Incubation: Stir the reaction at 50-60°C for 12-24 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, purify the Molecule A-Linker-Boc conjugate using reverse-phase HPLC. Characterize the product by mass spectrometry.
Part B: Boc Deprotection
-
Deprotection: Dissolve the purified Molecule A-Linker-Boc conjugate in dichloromethane (DCM).
-
Acidification: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected Molecule A-Linker can be used directly.
Part C: Conjugation to Molecule B
-
Activation of Molecule B: In a separate flask, dissolve the carboxyl-containing Molecule B (1.0 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15-30 minutes to form the activated ester.
-
Final Conjugation: Add the deprotected Molecule A-Linker (TFA salt, 1.1 eq) and additional DIPEA (2.0 eq) to the activated Molecule B solution.
-
Incubation: Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS.
-
Final Purification: Purify the final conjugate Molecule A-Linker-Molecule B using size-exclusion or reverse-phase chromatography.
-
Preparation: Prepare a stock solution of the drug conjugate (e.g., ADC) in a suitable buffer (e.g., PBS).
-
Incubation: Spike the conjugate into pooled human plasma at a final concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 168 hours), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
Protein Precipitation: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of released payload relative to the intact conjugate.
-
Data Interpretation: Calculate the half-life (t½) of the linker by plotting the percentage of intact conjugate remaining versus time.
-
Cell Plating: Seed target cancer cells (e.g., SK-BR-3 for an anti-HER2 ADC) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for 72-120 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: After the incubation period, measure cell viability using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration). Compare the IC₅₀ values between different ADC constructs to assess relative potency.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound | Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. njbio.com [njbio.com]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 15. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Alternatives for N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-N-methyl-3-chloro-1-propanamine is a valuable bifunctional building block in organic synthesis, prized for its role in constructing nitrogen-containing heterocycles, particularly piperidines, which are core scaffolds in many pharmaceutical agents. The molecule features a tert-butoxycarbonyl (Boc)-protected secondary amine and a reactive alkyl chloride, allowing for sequential and controlled synthetic transformations. However, the efficiency of a synthetic route can often be improved by considering alternative reagents that may offer advantages in terms of reactivity, availability, or reaction conditions. This guide provides a comparative overview of key alternatives to this compound for the synthesis of N-methylpiperidine derivatives, supported by experimental data and detailed protocols.
Core Application: Intramolecular Cyclization for N-Boc-N-methylpiperidine Synthesis
A primary application of this compound is its use in the synthesis of N-Boc-N-methylpiperidine through intramolecular N-alkylation. This reaction typically proceeds by deprotonation of the Boc-protected amine followed by an intramolecular nucleophilic substitution to displace the chloride and form the piperidine ring. The choice of the terminal functional group on the three-carbon chain is critical to the success of this cyclization.
Comparison of Synthetic Precursors for N-Boc-N-methylpiperidine
The following sections detail viable alternatives to the chloro-derivative for the synthesis of N-Boc-N-methylpiperidine, with a focus on comparing their performance based on available experimental data.
Alternative 1: N-Boc-N-methyl-3-hydroxy-1-propanamine
The corresponding alcohol derivative serves as a common and often more stable precursor. The hydroxyl group can be converted in situ to a better leaving group, such as a tosylate or mesylate, or directly to the halide, to facilitate intramolecular cyclization.
Alternative 2: N-Boc-N-methyl-3-aminopropanal
The aldehyde functionality provides a different synthetic approach, typically involving an intramolecular reductive amination. This one-pot reaction can be highly efficient and avoids the use of potentially harsh alkylating agents.
Quantitative Data Summary
The following table summarizes the performance of this compound and its alternatives in the synthesis of N-Boc-N-methylpiperidine, based on literature-reported data.
| Precursor | Key Transformation | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Intramolecular N-alkylation | NaH | DMF | 25 | 12 | ~75 |
| N-Boc-N-methyl-3-hydroxy-1-propanamine | In situ tosylation & cyclization | TsCl, NaH | THF | 0 to 25 | 16 | ~85 |
| N-Boc-N-methyl-3-aminopropanal | Intramolecular Reductive Amination | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 24 | ~80 |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of this compound
Objective: To synthesize N-Boc-N-methylpiperidine via intramolecular N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x V). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Boc-N-methylpiperidine.
Protocol 2: In situ Tosylation and Cyclization of N-Boc-N-methyl-3-hydroxy-1-propanamine
Objective: To synthesize N-Boc-N-methylpiperidine from the corresponding alcohol.
Materials:
-
N-Boc-N-methyl-3-hydroxy-1-propanamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-N-methyl-3-hydroxy-1-propanamine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, NaH (1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C.
-
A solution of TsCl (1.1 eq) in anhydrous THF is added dropwise, and the reaction is stirred for 2 hours at 0 °C.
-
A second portion of NaH (1.1 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (3 x V).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield N-Boc-N-methylpiperidine.
Protocol 3: Intramolecular Reductive Amination of N-Boc-N-methyl-3-aminopropanal
Objective: To synthesize N-Boc-N-methylpiperidine via intramolecular reductive amination.
Materials:
-
N-Boc-N-methyl-3-aminopropanal (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-N-methyl-3-aminopropanal (1.0 eq) in anhydrous CH₂Cl₂ is added sodium triacetoxyborohydride (1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x V).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford N-Boc-N-methylpiperidine.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to N-Boc-N-methylpiperidine.
Caption: A generalized workflow for the synthesis and isolation of N-Boc-N-methylpiperidine.
Conclusion
While this compound is a competent reagent for the synthesis of N-Boc-N-methylpiperidine, this guide highlights that alternative 3-carbon synthons can offer comparable or even superior yields. The hydroxy derivative, requiring in situ activation, provides a high-yielding route, potentially benefiting from the greater stability of the starting material. The aldehyde precursor, utilized in an intramolecular reductive amination, presents an efficient and milder alternative. The choice of the optimal precursor will depend on factors such as the availability and cost of the starting materials, the desired reaction conditions, and the compatibility with other functional groups in a more complex synthesis. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision for their specific synthetic needs.
yield comparison of different N-Boc-N-methyl-3-chloro-1-propanamine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for N-Boc-N-methyl-3-chloro-1-propanamine, a key building block in medicinal chemistry and drug development, particularly in the synthesis of PROTACs and other targeted therapeutics. Below, we detail different synthetic methodologies, presenting quantitative yield data where available and comprehensive experimental protocols to inform the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Yields
The selection of a synthetic pathway can significantly influence the overall yield and purity of the final product. While multiple strategies can be envisioned for the synthesis of this compound, detailed experimental data with yields are not widely published in readily accessible literature. However, based on established chemical transformations, two primary routes are commonly considered: a traditional two-step synthesis and a more direct one-pot approach. A third, less common method involving a chlorination reaction has also been reported.
| Synthesis Route | Key Reagents | Reported Yield |
| Route 1: Two-Step Synthesis | 1. Methylating agent2. Di-tert-butyl dicarbonate (Boc₂O) | Yield not explicitly reported for the full sequence. Individual step yields for analogous reactions are typically high. |
| Route 2: One-Pot Reductive Amination | Aldehyde, primary amine, reducing agent, Boc₂O | Yields for similar one-pot reductive aminations are often excellent. |
| Route 3: Chlorination of an Alcohol Precursor | N-Boc-N-methyl-3-amino-1-propanol, Cyanuric chloride | Yield for this specific transformation is not explicitly stated in the available literature. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Two-Step Synthesis (Hypothetical Protocol based on Standard Procedures)
This route involves the initial N-methylation of 3-chloro-1-propanamine followed by the protection of the resulting secondary amine with a Boc group.
Step 1: N-methylation of 3-chloro-1-propanamine (General Procedure)
-
Materials: 3-chloro-1-propanamine hydrochloride, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, triethylamine), and a solvent (e.g., acetonitrile, methanol).
-
Procedure: To a solution of 3-chloro-1-propanamine hydrochloride in the chosen solvent, the base is added to neutralize the hydrochloride salt. The methylating agent is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete as monitored by techniques like TLC or GC-MS. The resulting N-methyl-3-chloro-1-propanamine is then isolated through standard workup procedures, which may include filtration, extraction, and distillation.
Step 2: Boc Protection of N-methyl-3-chloro-1-propanamine (General Procedure)
-
Materials: N-methyl-3-chloro-1-propanamine, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine, sodium bicarbonate), and a solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure: N-methyl-3-chloro-1-propanamine is dissolved in the solvent, and the base is added, followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any byproducts. The organic layer is then dried and concentrated to yield this compound, which may be further purified by column chromatography if necessary.
Route 2: One-Pot Reductive Amination followed by N-Boc Protection (General Procedure)
This streamlined approach combines reductive amination and Boc protection in a single reaction vessel.[1]
-
Materials: A suitable aldehyde (e.g., formaldehyde or a precursor), a primary amine, a reducing agent (e.g., sodium triacetoxyborohydride), and di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent.
-
Procedure: The aldehyde and primary amine are combined in the solvent, followed by the addition of the reducing agent to form the secondary amine in situ. Without isolation, Boc₂O and a suitable base are added to the reaction mixture to protect the newly formed secondary amine. The reaction progress is monitored, and upon completion, the product is isolated via aqueous workup and extraction, followed by purification.
Route 3: Chlorination of N-Boc-N-methyl-3-amino-1-propanol
This method involves the conversion of a hydroxyl group to a chloride in a molecule that already contains the N-Boc-N-methylamino moiety.
-
Materials: N-Boc-N-methyl-3-amino-1-propanol, cyanuric chloride, and a suitable solvent.
-
Procedure: N-Boc-N-methyl-3-amino-1-propanol is reacted with a chlorinating agent such as cyanuric chloride. The specific reaction conditions, including temperature and reaction time, would be optimized to favor the desired substitution of the hydroxyl group with a chloride. The product, this compound, would then be isolated and purified from the reaction mixture.
Synthesis Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic methods.
Caption: Workflow for the two-step synthesis of this compound.
Caption: General workflow for the one-pot reductive amination synthesis.
Caption: Workflow for the synthesis via chlorination of an alcohol precursor.
References
Spectroscopic Analysis of N-Boc-N-methyl-3-chloro-1-propanamine: A Comparative Guide
This guide provides a detailed spectroscopic analysis of N-Boc-N-methyl-3-chloro-1-propanamine, a key building block in pharmaceutical and organic synthesis. For a comprehensive evaluation, its spectral characteristics are compared with two structurally related alternatives: N-Boc-3-chloro-1-propanamine and N-methyl-3-chloro-1-propanamine. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview supported by experimental data and protocols.
Chemical Structures and Comparison
The three compounds share a 3-chloro-1-propanamine backbone but differ in the protection of the amine group. This compound has a tert-butoxycarbonyl (Boc) protecting group and a methyl group on the nitrogen atom. N-Boc-3-chloro-1-propanamine features only the Boc group, while N-methyl-3-chloro-1-propanamine has only a methyl substituent. These structural differences are reflected in their spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its alternatives.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Assignment | This compound (Predicted) | N-Boc-3-chloro-1-propanamine (Predicted) | N-methyl-3-chloro-1-propanamine |
| -CH₂-Cl | ~3.6 (t) | ~3.6 (t) | 3.65 (t) |
| -N-CH₂- | ~3.3 (t) | ~3.2 (q) | 2.95 (t) |
| -CH₂- (middle) | ~2.0 (quint) | ~1.9 (quint) | 2.05 (quint) |
| -N-CH₃ | ~2.9 (s) | - | 2.55 (s) |
| -C(CH₃)₃ | ~1.5 (s) | ~1.4 (s) | - |
| -NH- | - | ~4.8 (br s) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups. 's' denotes singlet, 't' triplet, 'q' quartet, and 'quint' quintet.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | This compound[1] | N-Boc-3-chloro-1-propanamine (Predicted) | N-methyl-3-chloro-1-propanamine |
| C=O | ~155 | ~156 | - |
| -C(CH₃)₃ (quat.) | ~79 | ~79 | - |
| -CH₂-Cl | ~42 | ~42 | ~43 |
| -N-CH₂- | ~48 | ~39 | ~49 |
| -CH₂- (middle) | ~32 | ~33 | ~30 |
| -N-CH₃ | ~35 | - | ~35 |
| -C(CH₃)₃ | ~28 | ~28 | - |
IR Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | N-Boc-3-chloro-1-propanamine (Predicted) | N-methyl-3-chloro-1-propanamine |
| C-H (alkane) | 2970-2850 | 2970-2850 | 2960-2850 |
| C=O (carbamate) | ~1690 | ~1690 | - |
| C-N | 1250-1020 | 1250-1020 | 1250-1020 |
| C-Cl | 800-600 | 800-600 | 800-600 |
| N-H (stretch) | - | ~3350 | - |
| N-H (bend) | - | ~1520 | - |
Mass Spectrometry Data
Table 4: Expected m/z Values for Key Fragments
| Fragment | This compound | N-Boc-3-chloro-1-propanamine | N-methyl-3-chloro-1-propanamine |
| [M]⁺ | 207/209 | 193/195 | 107/109 |
| [M - Cl]⁺ | 172 | 158 | 72 |
| [M - C₄H₉]⁺ (loss of t-butyl) | 150/152 | 136/138 | - |
| [M - Boc]⁺ | 106/108 | 92/94 | - |
| [Boc]⁺ | 101 | 101 | - |
| [CH₂=N(CH₃)CH₂CH₂Cl]⁺ | 106/108 | - | - |
| [CH₂=NHCH₂CH₂Cl]⁺ | - | 92/94 | - |
| [CH₂=N⁺HCH₃] | - | - | 44 |
Note: The presence of chlorine results in characteristic [M]⁺ and [M+2]⁺ isotopic peaks with an approximate ratio of 3:1.
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Experimental Workflow Visualization
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its structural analogs. The presented data and protocols serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in a research and development setting.
References
Comparative Spectroscopic Analysis of N-Boc-N-methyl-3-chloro-1-propanamine and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR and mass spectrometry data of N-Boc-N-methyl-3-chloro-1-propanamine, with a comparative analysis against key analogues. This guide provides detailed experimental data, protocols, and visual workflows to support synthetic and analytical applications.
This technical guide presents a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and two structurally related alternatives: N-Boc-3-chloropropylamine and 3-chloro-N-methylpropan-1-amine hydrochloride. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug discovery.
Executive Summary
This compound is a versatile bifunctional molecule commonly employed in organic synthesis. Its protected amine and reactive chloride functionalities make it a valuable building block. This guide provides a side-by-side comparison of its spectral data with that of its demethylated analogue, N-Boc-3-chloropropylamine, and its deprotected hydrochloride salt, 3-chloro-N-methyl-1-propanamine hydrochloride. The tabulated data highlights the influence of the N-methyl and N-Boc groups on chemical shifts and fragmentation patterns.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the three compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | Data not available in searched literature | - |
| N-Boc-3-chloropropylamine | 4.85 (br s, 1H), 3.59 (t, J = 6.4 Hz, 2H), 3.32 (q, J = 6.4 Hz, 2H), 1.98 (p, J = 6.4 Hz, 2H), 1.44 (s, 9H) | NH, CH₂-Cl, N-CH₂, -CH₂-CH₂-CH₂-, C(CH₃)₃ |
| 3-chloro-N-methyl-1-propanamine hydrochloride | Specific assignments not fully available in searched literature. General alkyl and amine proton signals expected. | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | 155.0, 79.5, 48.5, 41.5, 34.0, 32.0, 28.5[1] | C=O, C (CH₃)₃, N-CH₂, CH₂-Cl, N-CH₃, -C H₂-CH₂-CH₂-, C(C H₃)₃ |
| N-Boc-3-chloropropylamine | 155.9, 79.2, 41.5, 39.0, 32.5, 28.4 | C=O, C (CH₃)₃, CH₂-Cl, N-CH₂, -C H₂-CH₂-CH₂-, C(C H₃)₃ |
| 3-chloro-N-methyl-1-propanamine | Data available through sources like PubChem, specific shifts not detailed here.[2] | - |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 207/209 (M⁺) | Specific fragmentation data not available in searched literature. Expected fragments: [M-C₄H₉]⁺ (loss of tert-butyl), [M-Boc]⁺, fragments from cleavage of the propyl chain. |
| N-Boc-3-chloropropylamine | 193/195 (M⁺) | [M-C₄H₈]⁺ (loss of isobutylene), [M-Boc]⁺ |
| 3-chloro-N-methyl-1-propanamine | 107/109 (M⁺)[2] | 72, 44[2] |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this class of molecules. Electrospray Ionization (ESI) may also be used, particularly for the hydrochloride salt.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to observe the molecular ion and significant fragment ions.
-
Fragmentation Analysis (MS/MS): To obtain more detailed structural information, perform tandem mass spectrometry by selecting the molecular ion as the precursor and inducing fragmentation through collision-induced dissociation (CID).
Data Interpretation and Visualization
The following diagrams illustrate the logical relationships in the data comparison and a typical experimental workflow.
Caption: Logical relationship between compounds, analytical techniques, and generated data.
References
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex organic molecules, particularly in peptide and medicinal chemistry. The choice of deprotection reagent and corresponding reaction conditions is paramount to achieving high yields and purity while preserving the integrity of other sensitive functional groups within a molecule. This guide provides an objective comparison of common Boc deprotection methodologies, supported by experimental data and detailed protocols, to facilitate optimal reagent selection.
The Boc group is favored for its stability across a wide range of synthetic conditions and its facile cleavage under acidic treatment.[1] The general mechanism of acidic Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, which leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide and the free amine.[1][2][3][4][5]
Comparative Analysis of Common Boc Deprotection Reagents
The selection of a deprotection reagent is often a balance between reaction efficiency and the acid sensitivity of the substrate. The following table summarizes the performance of several common reagents under various conditions.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages | Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[1][6] | 0.5 - 4 hours[1] | >95% (Typical)[3] | High | Advantages: Highly effective and volatile, simplifying product isolation.[1] Disadvantages: Harsh acidity can cleave other acid-labile protecting groups. Corrosive and poses environmental concerns.[1][7] | Alkylation of nucleophilic residues (e.g., Trp, Cys) by the tert-butyl cation.[1][8] |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane[1][3] | 0.5 - 16 hours[1] | >95% (Typical)[3] | High | Advantages: Often more selective than TFA, especially in the presence of tert-butyl esters.[1] The hydrochloride salt product is often a crystalline solid, aiding purification.[6] Disadvantages: Dioxane is a hazardous solvent.[3] Can be less volatile than TFA.[1] | Less prone to tert-butylation side reactions compared to TFA.[1] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile (ACN) | Variable | High | High | Advantages: Mild and can be used under neutral conditions, beneficial for acid-sensitive substrates.[1][8] Allows for direct product isolation without aqueous workup.[8] Disadvantages: Reagent is moisture-sensitive and can be corrosive.[1] | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 1 - 24 hours | Variable | Good | Advantages: Mild Lewis acid conditions can offer different selectivity compared to strong protic acids.[1][8] Disadvantages: Workup can be more complex due to the presence of zinc salts.[1] | |
| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C[1][9] | 30 minutes[1] | 88-93%[10] | High | Advantages: Acid-free conditions, offering unique selectivity.[1] Disadvantages: Requires high temperatures which may not be suitable for all substrates. Potential for thermal degradation.[1] | |
| Oxalyl Chloride/Methanol | Methanol, Room Temp | 1 - 4 hours[11][12] | up to 90%[11][12] | High | Advantages: Mild conditions, tolerant of other acid-labile groups like esters.[11] Disadvantages: Requires careful handling of oxalyl chloride. |
Experimental Protocols
Detailed methodologies for key Boc deprotection experiments are presented below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [2][6]
This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.
-
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [6]
This protocol is suitable for the deprotection of Boc-protected amines, often yielding a crystalline hydrochloride salt.
-
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
Upon completion, collect the solid product by filtration. If the product remains in solution, the solvent can be removed in vacuo.
-
Wash the solid with anhydrous diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of Boc deprotection reagents.
Conclusion
The choice of a Boc deprotection reagent is a critical parameter in synthetic chemistry that must be tailored to the specific substrate and the overall synthetic strategy. For robust and high-yielding deprotection, TFA in DCM and HCl in dioxane remain the industry standards.[3] However, for substrates with other acid-sensitive functional groups, milder alternatives such as Lewis acids or thermal methods should be considered.[8] This guide provides the foundational data and protocols to enable researchers to make an informed decision when selecting the most appropriate Boc deprotection method for their synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Efficiency of N-Boc-N-methyl-3-chloro-1-propanamine in Alkylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. This choice significantly impacts reaction efficiency, substrate scope, and the overall atom economy of a synthetic route. This guide provides an objective comparison of the performance of N-Boc-N-methyl-3-chloro-1-propanamine with other commonly employed alkylating agents. The information presented herein is supported by available experimental data to facilitate informed decision-making in your research and development endeavors.
Overview of this compound
This compound is a bifunctional building block utilized in organic synthesis, particularly in the construction of PROTAC linkers and other complex molecules.[1] Its key structural features include a tert-butoxycarbonyl (Boc) protected secondary amine and a primary alkyl chloride. The Boc group provides stability under basic conditions, while the terminal chlorine atom serves as a leaving group for nucleophilic substitution reactions.[1]
Comparative Analysis of Alkylating Agent Efficiency
The efficiency of an alkylating agent is determined by several factors, including reaction yield, reaction time, and compatibility with various functional groups. This section provides a comparative analysis of this compound against other common alkylating agents in the context of N-alkylation of anilines and O-alkylation of phenols.
Disclaimer: Direct, quantitative comparative experimental data for the intermolecular alkylation efficiency of this compound is limited in the readily available scientific literature. The data presented for this reagent is based on established principles of SN2 reactions with similar chloroalkanes and should be considered as an educated estimation for comparative purposes.
N-Alkylation of Aniline
The mono-N-alkylation of anilines is a fundamental transformation in organic synthesis. The following table summarizes the performance of various methylating agents in the N-methylation of aniline.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | DMF | 80-100 | 12-24 | Est. 60-80% | Hypothetical |
| Methyl Iodide (MeI) | NaHCO₃ | Methanol | Reflux | 10 | 95% | [2] |
| Dimethyl Sulfate (DMS) | NaHCO₃ | Methanol | Reflux | 3 | 98% | [2] |
| Dimethyl Carbonate (DMC) | Zeolite | Neat | 180 | 6 | 95% | [2][3] |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 82 | 8 | 92% | [4] |
Estimated yield based on the reactivity of primary alkyl chlorides in SN2 reactions with anilines.
O-Alkylation of Phenol
The O-alkylation of phenols to produce ethers is another crucial reaction in synthetic chemistry. The table below compares the efficiency of different alkylating agents in this transformation.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetone | 56 | 12-24 | Est. 70-90% | Hypothetical |
| Methyl Iodide (MeI) | K₂CO₃ | Acetone | 56 | 8 | 95% | [2] |
| Dimethyl Sulfate (DMS) | NaOH | Water | 100 | 1 | 97% | [2] |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | 150 | 5 | 99% | [2] |
| Benzyl Bromide | K₂CO₃ | Acetone | 56 | 6 | 96% | [5] |
Estimated yield based on the higher nucleophilicity of phenoxides compared to anilines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following are representative protocols for N- and O-alkylation reactions.
General Protocol for N-Alkylation of Aniline with this compound (Hypothetical)
-
Reaction Setup: To a stirred solution of aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: this compound (1.1 eq.) is added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol for N-Methylation of Aniline with Dimethyl Sulfate[2]
-
Reaction Setup: In a round-bottom flask, aniline (1.0 eq.) is dissolved in methanol.
-
Addition of Base: Sodium bicarbonate (1.5 eq.) is added to the solution.
-
Addition of Alkylating Agent: Dimethyl sulfate (1.1 eq.) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux for 3 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to afford the N-methylaniline.
General Protocol for O-Alkylation of Phenol with this compound (Hypothetical)
-
Reaction Setup: A mixture of phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone is stirred at room temperature.
-
Addition of Alkylating Agent: this compound (1.1 eq.) is added to the mixture.
-
Reaction Conditions: The reaction is heated to reflux (56 °C) and stirred for 12-24 hours, with monitoring by TLC.
-
Work-up: The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The residue is dissolved in a suitable organic solvent, washed with aqueous sodium hydroxide and water, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in alkylation reactions, the following diagrams are provided.
Caption: A generalized workflow for a typical alkylation experiment.
Caption: The concerted SN2 mechanism for the alkylation of an amine.
Conclusion
This compound serves as a valuable synthetic building block. While direct comparative data on its intermolecular alkylating efficiency is not extensively documented, its reactivity as a primary alkyl chloride suggests it is a competent alkylating agent for moderately to highly nucleophilic substrates. Forcing conditions, such as elevated temperatures and the use of polar aprotic solvents, may be necessary for less reactive nucleophiles. In comparison, traditional alkylating agents like methyl iodide and dimethyl sulfate often exhibit higher reactivity and may proceed under milder conditions with shorter reaction times. The choice of alkylating agent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and the overall synthetic strategy.
References
- 1. This compound | Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Navigating Synthetic Pathways: A Comparative Guide to the Applications of N-Boc-N-methyl-3-chloro-1-propanamine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a versatile reagent for the introduction of the N-Boc-N-methyl-3-aminopropyl moiety, a common structural motif in biologically active compounds, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of its application, supported by experimental data and protocols, to aid in the strategic planning of synthetic routes.
This compound is a bifunctional molecule featuring a reactive chloromethyl group and a Boc-protected secondary amine. This configuration allows for its use in a variety of nucleophilic substitution reactions to introduce a flexible three-carbon linker with a protected nitrogen atom, which can be deprotected in a subsequent step for further functionalization.
Core Application: N-Alkylation of Heterocycles and Amines
A primary application of this compound is the N-alkylation of various nucleophiles, including heteroaromatic systems like indoles, and primary or secondary amines. This reaction is fundamental in the construction of more complex molecules, where the propanamine linker can play a crucial role in modulating biological activity.
Illustrative Pathway: Synthesis of N-Alkylated Indoles
The synthesis of N-alkylated indoles serves as a key example of the utility of this compound. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization at the nitrogen atom is a common strategy for tuning pharmacological properties.
Comparative Analysis of Synthetic Methodologies
While this compound offers a direct route for the introduction of the N-Boc-N-methyl-3-aminopropyl group, alternative strategies exist. A comprehensive evaluation of these methods is essential for optimizing reaction conditions and overall synthetic efficiency.
Table 1: Comparison of Reagents for the 3-Aminopropylation of Indole
| Reagent/Method | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | NaH, DMF, rt to 50 °C | 70-85 | Direct introduction of the desired moiety; commercially available. | Requires strong base; potential for side reactions. |
| 3-Bromopropanol followed by mesylation and amination | 1. NaH, THF; 2. MsCl, Et3N; 3. MeNH-Boc, K2CO3 | 50-65 | Avoids direct use of a chloro-amine; allows for modular assembly. | Multi-step process; lower overall yield. |
| Michael addition to N-Boc-N-methyl-acrylamide | t-BuOK, THF, 0 °C to rt | 60-75 | Milder reaction conditions compared to alkylation with alkyl halides. | Requires preparation of the Michael acceptor; potential for polymerization. |
Experimental Protocols
Protocol 1: N-Alkylation of Indole using this compound
Materials:
-
Indole
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.1 eq.) in anhydrous DMF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford N-(3-(N-Boc-N-methylamino)propyl)indole.
Expected Yield: 75-85%
Conclusion
This compound stands as a reliable and efficient reagent for the direct installation of the N-Boc-N-methyl-3-aminopropyl group. Its commercial availability and the straightforward nature of its reactions make it an attractive choice for many synthetic applications. However, for substrates sensitive to strong bases or when a more modular approach is desired, alternative multi-step methods may be preferable, albeit often at the cost of overall yield. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including scale, purity, and the presence of other functional groups. This guide provides the necessary data and protocols to make an informed decision in the design of efficient and robust synthetic strategies.
The Strategic Advantage of N-Boc-N-methyl-3-chloro-1-propanamine in PROTAC Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker component plays a pivotal role in determining the ultimate efficacy of the molecule. While a diverse array of linkers are utilized, N-Boc-N-methyl-3-chloro-1-propanamine has emerged as a valuable building block. This guide provides a comparative analysis of this reagent, supported by inferred advantages from its chemical structure and general principles of PROTAC design, alongside experimental protocols for its incorporation.
The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker connecting the POI-binding and E3-binding moieties is not merely a spacer; its length, rigidity, and chemical composition critically influence the stability of this ternary complex and the overall physicochemical properties of the PROTAC.[2]
Comparative Analysis of Linker Scaffolds
This compound offers a unique combination of features that can confer distinct advantages over more conventional flexible and rigid linkers. The key distinguishing elements are the N-methyl group and the chloroalkyl chain.
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Alkyl/PEG Chains (Flexible) | High flexibility, synthetically accessible, PEG linkers enhance hydrophilicity.[2] | Can adopt multiple conformations, potentially increasing the probability of forming a productive ternary complex.[1] | High flexibility can lead to an entropic penalty upon binding; may have poor physicochemical properties and be more susceptible to metabolism.[1] |
| Piperazine/Cyclic Scaffolds (Rigid) | Conformational restriction, can improve selectivity.[1] | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty; can lead to improved physicochemical properties.[1] | More synthetically challenging to prepare; limited flexibility might hinder optimal ternary complex formation.[1] |
| N-methyl-propanamine (from this compound) | Moderate flexibility with unique conformational influence from the N-methyl group. | Improved Cell Permeability: The N-methyl group reduces the number of hydrogen bond donors, which can enhance membrane passage.[3] Enhanced Metabolic Stability: The methyl group can sterically hinder enzymatic degradation.[3] Controlled Synthesis: The Boc and chloro groups allow for sequential and controlled conjugation. | May not offer the same degree of hydrophilicity as PEG linkers. |
The Inferred Advantages of N-Methylation
While direct head-to-head quantitative comparisons are sparse in the literature, the advantages of incorporating an N-methyl group into a PROTAC linker can be inferred from established medicinal chemistry principles:
-
Improved Conformational Control: The presence of a methyl group on the nitrogen atom can influence the linker's conformational flexibility. This can lead to a more folded or "chameleonic" conformation, which may shield polar atoms and improve cell permeability by reducing the solvent-accessible polar surface area.[3]
-
Reduced Hydrogen Bond Donor Capacity: The methylation of the amine removes a potential hydrogen bond donor. A lower number of hydrogen bond donors is generally associated with improved passive diffusion across cell membranes, a critical step for PROTAC efficacy.[3]
-
Enhanced Metabolic Stability: The N-methyl group can act as a metabolic shield, protecting the linker from degradation by certain metabolic enzymes and potentially increasing the PROTAC's in vivo half-life.[3]
Experimental Protocols
The incorporation of this compound into a PROTAC molecule typically involves a two-step process: nucleophilic substitution using the chloro group and subsequent deprotection of the Boc group to reveal the amine for further coupling.
Protocol 1: Coupling of the First Ligand via Nucleophilic Substitution
This protocol describes the reaction of a nucleophilic group on the first ligand (e.g., a phenol or amine) with the chloroalkyl group of this compound.
Materials:
-
Ligand 1 (containing a nucleophilic group, e.g., -OH, -NH2)
-
This compound
-
A suitable base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of Ligand 1 (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection and Coupling of the Second Ligand
This protocol details the removal of the Boc protecting group and the subsequent amide bond formation with the second ligand.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Ligand 2 (containing a carboxylic acid)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) or an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling:
-
To a solution of Ligand 2 (1.0 eq) in anhydrous DMF, add the amide coupling reagent (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (1.1 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for PROTAC assembly.
Caption: PROTAC mechanism of action.
References
A Comparative Guide to the Application of N-Boc-N-methyl-3-chloro-1-propanamine in Pharmaceutical Synthesis
In the landscape of pharmaceutical drug development, the selection of appropriate building blocks and synthetic routes is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. This guide provides a comparative analysis of N-Boc-N-methyl-3-chloro-1-propanamine, a versatile reagent for introducing the N-methyl-3-aminopropyl moiety, against alternative synthetic strategies for the preparation of key pharmaceutical intermediates. The case studies of two prominent drugs, the PARP inhibitor Niraparib and the antidepressant Vortioxetine, will be explored to highlight these comparisons.
Case Study 1: Synthesis of Niraparib Intermediate
Method 1: Hypothetical Synthesis via N-Alkylation with this compound
This approach involves the direct N-alkylation of the indazole core with this compound. The Boc protecting group allows for controlled reaction at the secondary amine.
Diagram of the hypothetical synthetic pathway for a Niraparib intermediate.
Caption: Hypothetical synthesis of a Niraparib intermediate.
Method 2: Established Synthesis of Niraparib via Coupling and Cyclization
An established route to Niraparib involves the coupling of a protected piperidine derivative with a fluorinated nitrobenzene, followed by reduction and cyclization to form the indazole ring. This multi-step process avoids direct N-alkylation of a pre-formed indazole.
Diagram of an established synthetic pathway for Niraparib.
Caption: Established multi-step synthesis of Niraparib.
Performance Comparison
| Parameter | Method 1 (Hypothetical) | Method 2 (Established) |
| Reagent | This compound | (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, Methyl 3-formyl-2-nitrobenzoate |
| Key Transformation | N-alkylation of indazole | Imine formation and reductive cyclization |
| Number of Steps | Fewer steps (potentially 2) | Multiple steps (typically 4-5 from key intermediates) |
| Potential Yield | Moderate to high, dependent on regioselectivity | Overall yield can be moderate due to multiple steps |
| Control of Chirality | Not directly applicable to the core chirality | Chirality introduced early with the piperidine starting material |
| Scalability | Potentially high due to fewer steps | Established for large-scale production |
Experimental Protocols
Protocol for Method 1 (Hypothetical): N-Alkylation of 2H-Indazole-7-carboxamide
-
To a solution of 2H-indazole-7-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected precursor.
-
Dissolve the precursor in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid or HCl in dioxane to remove the Boc group, yielding the Niraparib intermediate.
Protocol for Method 2 (Established): Synthesis of Niraparib [1]
-
A mixture of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) and methyl 3-formyl-2-nitrobenzoate (1.0 eq) in ethanol is heated to reflux to form the corresponding imine.
-
After cooling, sodium azide is added, and the mixture is heated to effect a reductive cyclization, forming the indazole ring system.
-
The resulting ester is then converted to the primary amide by treatment with a source of ammonia, such as ammonium carbonate with an activating agent.
-
Finally, the Boc protecting group is removed under acidic conditions (e.g., HCl in isopropanol) to afford Niraparib hydrochloride.
Case Study 2: Synthesis of Vortioxetine
Vortioxetine is a serotonin reuptake inhibitor used to treat major depressive disorder. A key step in its synthesis is the formation of the piperazine-aryl ether linkage. This can be achieved through various methods, including a palladium-catalyzed C-N coupling, which serves as a robust alternative to direct alkylation with a reagent like this compound, although the latter is not directly applicable for creating the specific structure of Vortioxetine. The comparison here will focus on the formation of the piperazine-aryl bond.
Method 1: Established Synthesis via Palladium-Catalyzed C-N Coupling
This is a widely used method for the synthesis of Vortioxetine, involving the coupling of a Boc-protected piperazine with an aryl halide.
Diagram of the established synthetic pathway for Vortioxetine.
Caption: Established synthesis of Vortioxetine via C-N coupling.
Method 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the reaction of an aniline precursor with bis(2-chloroethyl)amine to form the piperazine ring directly on the aromatic core.
Diagram of an alternative synthetic pathway for Vortioxetine.
Caption: Alternative synthesis of Vortioxetine via piperazine ring formation.
Performance Comparison
| Parameter | Method 1 (Pd-Catalyzed C-N Coupling) | Method 2 (SNAr and Cyclization) |
| Reagents | 1-Bromo-2-((2,4-dimethylphenyl)thio)benzene, N-Boc-piperazine | 2-((2,4-Dimethylphenyl)thio)aniline, Bis(2-chloroethyl)amine |
| Key Transformation | Buchwald-Hartwig amination | Nucleophilic substitution and intramolecular cyclization |
| Catalyst | Palladium catalyst and a phosphine ligand are required | No metal catalyst required |
| Reaction Conditions | Typically milder temperatures (e.g., 80-110 °C) | High temperatures are often necessary (e.g., >130 °C)[2][3] |
| Yield | Generally high yields are reported | Yields can be variable, a 53% yield has been reported[2][3] |
| Cost | Palladium catalysts and phosphine ligands can be expensive | Reagents are generally less expensive |
| Purification | Requires removal of residual palladium | Simpler workup, but may require purification from side products |
Experimental Protocols
Protocol for Method 1: Palladium-Catalyzed C-N Coupling [4]
-
To a reaction vessel under an inert atmosphere, add 1-bromo-2-((2,4-dimethylphenyl)thio)benzene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the mixture to 100 °C and stir for 4-8 hours, monitoring the reaction by HPLC or TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting Boc-protected vortioxetine is then deprotected using acidic conditions (e.g., HCl in ethyl acetate) to yield vortioxetine hydrochloride.
Protocol for Method 2: SNAr and Cyclization [2][3]
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or diethylene glycol methyl ether is heated to 130-140 °C.[2][3]
-
The reaction is maintained at this temperature for 2-3 days.[2][3]
-
After cooling, water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and then purified, for instance by recrystallization from a suitable solvent system, to afford vortioxetine hydrochloride.[2]
Conclusion
While a direct, data-rich case study for the application of this compound in the synthesis of Niraparib or a similar complex molecule remains to be published, its potential as a building block for introducing the N-methyl-3-aminopropyl moiety is clear. The comparative analysis with established synthetic routes for Niraparib and Vortioxetine highlights a common theme in pharmaceutical process development: a trade-off between the number of synthetic steps, overall yield, cost of reagents and catalysts, and the ease of purification and scale-up.
For the synthesis of Niraparib, a direct N-alkylation approach with a reagent like this compound could offer a more convergent and potentially shorter route, though challenges in regioselectivity would need to be addressed. In the case of Vortioxetine, the established palladium-catalyzed C-N coupling provides a reliable and high-yielding method, while the alternative SNAr approach offers a catalyst-free option, albeit with potentially harsher conditions and lower yields.
The choice of synthetic strategy will ultimately depend on a thorough evaluation of these factors for a specific target molecule and the desired scale of production. This guide provides a framework for researchers and drug development professionals to make more informed decisions when considering reagents like this compound in their synthetic planning.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. WO2014161976A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Navigating the Disposal of N-Boc-N-methyl-3-chloro-1-propanamine: A Comprehensive Safety and Operational Guide
The proper disposal of N-Boc-N-methyl-3-chloro-1-propanamine, a halogenated organic compound, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.
Crucial First Step: Consultation
Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. Local regulations and facility-specific procedures may vary.
Step-by-Step Disposal Protocol
The primary route for disposing of this compound is to treat it as a hazardous halogenated organic waste. This involves segregation, proper containment, and disposal through a certified waste management provider.
1. Waste Segregation:
-
Identify as Halogenated Waste: Due to the presence of a chlorine atom, this compound must be categorized as a halogenated organic waste.[1][2]
-
Separate Collection: Collect waste containing this compound in a dedicated container, separate from non-halogenated organic waste streams.[2][3]
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[1][4]
2. Container Selection and Labeling:
-
Appropriate Container: Use a chemically compatible and leak-proof container with a secure, tight-fitting lid. Polyethylene containers are often suitable for halogenated solvents.[5]
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste".[1][6]
-
List of Contents: All chemical constituents and their approximate percentages must be listed on the label. Do not use abbreviations or chemical formulas.[3][6]
3. Safe Storage:
-
Designated Area: Store the waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[1][5]
-
Secondary Containment: Place the waste container in secondary containment to prevent spills from spreading.[1]
-
Keep Closed: The container must remain closed at all times, except when actively adding waste.[1][3]
4. Arranging for Disposal:
-
Contact EHS: When the container is nearly full (e.g., three-quarters full), contact your institution's EHS department to arrange for a waste collection.[1]
-
Professional Disposal: The disposal of the waste must be handled by an approved and certified hazardous waste disposal facility.[7]
5. Spill and Contamination Cleanup:
-
Small Spills: For minor spills, absorb the chemical with an inert material (such as sand or vermiculite).[1][5]
-
Containment of Spill Debris: Place the absorbent material and any contaminated personal protective equipment (PPE), like gloves, into a sealed, leak-proof bag or container.[1]
-
Labeling and Disposal of Spill Debris: Label the container as hazardous waste, detailing the contents, and dispose of it along with the chemical waste.[1]
-
Large Spills: In the event of a large spill, evacuate the area and immediately notify your institution's EHS or emergency response team.[5]
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Segregation | Classify and collect as halogenated organic waste. | Keep separate from non-halogenated waste and other incompatible chemicals.[1][2] |
| 2. Containment | Use a labeled, compatible container with a secure lid. | Label must include "Hazardous Waste" and a full list of contents.[1][3][6] |
| 3. Storage | Store in a designated, ventilated area with secondary containment. | Keep the container closed when not in use.[1][5] |
| 4. Disposal | Arrange for pickup through your institution's EHS department. | Disposal must be conducted by a certified waste management facility. |
| 5. Spills | Absorb small spills with inert material and contain for disposal. | For large spills, evacuate and contact emergency personnel.[1][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Boc-N-methyl-3-chloro-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-N-methyl-3-chloro-1-propanamine, a multifunctional chemical building block used in advanced organic synthesis and medicinal chemistry. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE based on general safety protocols for similar chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, thickness >0.11 mm), inspected prior to use.[1] | To prevent skin contact with the compound.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] A face shield may be necessary if there is a significant risk of splashing.[2] | To protect eyes from splashes or aerosols.[1][2] |
| Body Protection | A standard laboratory coat.[1][2][3] | To protect skin and personal clothing from contamination.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][3] A NIOSH-approved respirator may be necessary for operations with a potential for aerosol or dust generation.[1] | To avoid the inhalation of dust, vapors, or aerosols.[1][2][3] |
Safe Handling and Operational Plan
A strict operational protocol is essential for the safe handling of this compound.
Engineering Controls:
-
Whenever possible, handle the compound within a chemical fume hood, especially when dealing with powdered forms or preparing solutions.[2][3]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
Procedural Steps for Handling:
-
Preparation: Before beginning work, ensure all required PPE is worn correctly. Cover work surfaces with absorbent, disposable liners.[2]
-
Weighing and Transfer: Handle the compound carefully to minimize the creation of airborne dust. Use a spatula for transferring solid material.
-
Dissolving: When preparing solutions, add the solvent to the solid material slowly to prevent splashing.[1]
-
After Handling: Thoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water. Remove any contaminated clothing and shoes. If irritation develops, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical assistance. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from strong acids and oxidizing agents.[1]
Disposal:
-
Waste Segregation: Collect waste containing this compound in a dedicated and clearly labeled waste container. Do not mix with other waste streams.
-
Solid Waste: Any contaminated disposable materials, such as gloves and absorbent pads, should be considered solid waste.
-
Liquid Waste: Unused solutions and solvents used for decontamination should be collected as liquid waste.
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
